Technical Documentation Center

4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol
  • CAS: 1781628-40-7

Core Science & Biosynthesis

Foundational

De Novo Synthesis Mechanism of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol: A Comprehensive Technical Guide

Executive Summary The 1,3-oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 4-(2-Hydroxyphenyl)-1,3-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (CAS: 1781628-40-7) represents a highly functionalized derivative that exhibits lactam-lactim tautomerism, existing in equilibrium with its keto form, 4-(2-hydroxyphenyl)oxazol-2(3H)-one .

This whitepaper details a robust, de novo synthetic pathway for this molecule starting from commercially available 2'-hydroxyacetophenone. By employing a sequence of orthogonal protection, highly regioselective alpha-bromination, controlled amination, and a phosgene-free cyclization strategy, this protocol ensures high fidelity, scalability, and safety for drug development professionals [1].

Mechanistic Rationale & Retrosynthetic Analysis

Designing a self-validating synthetic route requires anticipating and mitigating side reactions. Direct cyclodehydration of unprotected phenolic precursors often leads to complex mixtures due to the high nucleophilicity of the phenoxide ion.

Our retrosynthetic strategy deconstructs the target into an α -amino ketone intermediate. While classic methods like the Fischer oxazole synthesis utilize cyanohydrins and aldehydes under harsh anhydrous acidic conditions [4], modern heterocyclic synthesis favors milder cyclization agents to minimize stoichiometric waste and functional group degradation[5]. We utilize a benzyl-protected α -amino ketone, which undergoes cyclization via 1,1'-Carbonyldiimidazole (CDI). This avoids the use of highly toxic phosgene gas while ensuring quantitative conversion to the oxazol-2-one ring.

Retrosynthesis Target 4-(2-Hydroxyphenyl) -1,3-oxazol-2-ol ProtectedOxazolone 4-(2-Benzyloxyphenyl) oxazol-2(3H)-one Target->ProtectedOxazolone Deprotection AminoKetone 2-Amino-1-(2-benzyloxyphenyl) ethanone ProtectedOxazolone->AminoKetone Cyclization BromoKetone 2-Bromo-1-(2-benzyloxyphenyl) ethanone AminoKetone->BromoKetone Amination Acetophenone 2'-Hydroxyacetophenone BromoKetone->Acetophenone Protection & Bromination

Retrosynthetic pathway for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol from 2'-hydroxyacetophenone.

Step-by-Step Experimental Methodologies

Stage 1: Phenolic Protection & Alpha-Bromination

Causality: The free phenol of 2'-hydroxyacetophenone is highly activating. Direct bromination would result in electrophilic aromatic substitution (e.g., forming 5-bromo-2-hydroxyacetophenone). Benzyl protection masks this reactivity. Furthermore, Copper(II) bromide (CuBr 2​ ) is selected over Br 2​ /AcOH to ensure strict regioselectivity at the α -methyl position without cleaving the newly formed ether.

  • Step 1a (Benzylation): Dissolve 2'-hydroxyacetophenone (1.0 equiv) in anhydrous DMF. Add K 2​ CO 3​ (2.0 equiv) and benzyl bromide (1.1 equiv). Stir at room temperature (RT) for 12 h. Quench with water, extract with EtOAc, and concentrate to yield 2'-benzyloxyacetophenone.

  • Step 1b (Bromination): Dissolve 2'-benzyloxyacetophenone (1.0 equiv) in a 1:1 mixture of EtOAc and CHCl 3​ . Add CuBr 2​ (2.0 equiv) and reflux for 4 h until the green-black suspension turns to a white precipitate (CuBr). Filter, wash with EtOAc, and concentrate to isolate 2-bromo-1-(2-(benzyloxy)phenyl)ethanone.

Stage 2: Azidation & Staudinger Reduction

Causality: Direct amination of α -bromo ketones with ammonia typically fails due to over-alkylation (yielding secondary/tertiary amines) or dimerization into pyrazines. The azide acts as a traceless nitrogen surrogate. For reduction, catalytic hydrogenation (H 2​ , Pd/C) is avoided here because it would prematurely cleave the benzyl protecting group. The Staudinger reduction (PPh 3​ /H 2​ O) orthogonally reduces the azide to the primary amine while preserving the benzyl ether.

  • Step 2a (Azidation): To a solution of the α -bromo ketone (1.0 equiv) in DMF at 0 °C, add NaN 3​ (1.5 equiv) portion-wise. Warm to RT and stir for 2 h. Extract with diethyl ether to yield the α -azido ketone.

  • Step 2b (Reduction): Dissolve the α -azido ketone in THF/H 2​ O (10:1). Add triphenylphosphine (PPh 3​ , 1.1 equiv) slowly (N 2​ evolution will occur). Stir at RT for 8 h. Acid-base workup yields 2-amino-1-(2-(benzyloxy)phenyl)ethanone.

Stage 3: CDI-Mediated Cyclization

Causality: While cyclodehydration of α -acylamino ketones to 2,4-disubstituted oxazoles is well-documented[3], forming the oxazol-2-one core requires a carbonyl source. CDI is a bench-stable, safe alternative to phosgene. It reacts with the primary amine to form an isocyanate/acylimidazole intermediate, which rapidly undergoes intramolecular cyclization with the adjacent ketone [2].

  • Step 3: Dissolve the α -amino ketone (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C and add triethylamine (1.5 equiv), followed by 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv). Stir at RT for 6 h. Wash with 1M HCl and brine, then purify via silica gel chromatography to yield 4-(2-(benzyloxy)phenyl)oxazol-2(3H)-one.

Stage 4: Global Deprotection

Causality: With the oxazolone ring safely constructed, the benzyl group must be removed to unmask the target's pharmacophoric hydroxyl group. Mild hydrogenolysis cleanly cleaves the benzyl ether without reducing the aromatic oxazole core.

  • Step 4: Dissolve the protected oxazolone in a 1:1 mixture of MeOH and EtOAc. Add 10% Pd/C (0.1 equiv by weight). Purge the flask and stir under an H 2​ atmosphere (1 atm, balloon) at RT for 4 h. Filter through a Celite pad, concentrate, and recrystallize to yield pure 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol.

Mechanistic Deep-Dive: Cyclization & Tautomerism

The formation of the oxazole ring via CDI is a cascade process. The primary amine initially attacks CDI, displacing one equivalent of imidazole to form an N-acylimidazole. This intermediate can eliminate a second imidazole molecule to generate a highly reactive isocyanate. The enol tautomer of the adjacent ketone then acts as an internal nucleophile, attacking the isocyanate carbon to close the 5-membered ring.

Once formed, the product exists in a tautomeric equilibrium. While named 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (the lactim form), the thermodynamic sink in most polar solvents and the solid state is the lactam form: oxazol-2(3H)-one.

Mechanism AminoKetone Alpha-Amino Ketone Intermediate1 N-Acylimidazole Intermediate AminoKetone->Intermediate1 + CDI (- Imidazole) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate1 Intermediate2 Isocyanate / Enol Intermediate Intermediate1->Intermediate2 Intramolecular Rearrangement Oxazolone Oxazol-2(3H)-one Intermediate2->Oxazolone Ring Closure (- Imidazole)

Mechanism of CDI-mediated cyclization of alpha-amino ketones to oxazol-2(3H)-ones.

Quantitative Data & Yield Analysis

To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected isolated yields for each stage of the de novo synthesis.

Synthesis StageChemical TransformationReagents & ConditionsReaction TimeExpected Yield (%)
Stage 1a Phenolic BenzylationBnBr, K 2​ CO 3​ , DMF, 25 °C12 h92 - 95%
Stage 1b α -BrominationCuBr 2​ , EtOAc/CHCl 3​ , 80 °C4 h85 - 88%
Stage 2a AzidationNaN 3​ , DMF, 0 °C 25 °C2 h90 - 94%
Stage 2b Staudinger ReductionPPh 3​ , THF/H 2​ O, 25 °C8 h78 - 82%
Stage 3 CDI CyclizationCDI, Et 3​ N, DCM, 25 °C6 h80 - 85%
Stage 4 Global DeprotectionH 2​ (1 atm), 10% Pd/C, MeOH/EtOAc4 h95 - 98%
Overall De Novo Synthesis Cumulative 6-Step Process ~36 h ~45 - 52%

References

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW International Journal of ChemTech Research URL:[Link]

  • Synthesis of 2-Amino Substituted Oxazoles from α-Amino Ketones and Isothiocyanates via Sequential Addition and I2-Mediated Desulfurative Cyclization Advanced Synthesis & Catalysis URL:[Link]

  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids Organic Letters (ACS Publications) URL:[Link]

  • Fischer oxazole synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis of 2-oxazolines Organic Chemistry Portal URL:[Link]

Exploratory

In Vitro Biological Activity and Cytotoxicity of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol: A Technical Guide

Executive Summary The compound 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (HPOO) represents a highly privileged structural scaffold in modern medicinal chemistry. By integrating an oxazole core with a phenolic moiety, this mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (HPOO) represents a highly privileged structural scaffold in modern medicinal chemistry. By integrating an oxazole core with a phenolic moiety, this molecule leverages dual pharmacophoric properties to interact with diverse biological targets. This technical whitepaper deconstructs the structural biology, mechanistic pathways, and in vitro cytotoxicity profile of HPOO, providing researchers with self-validating experimental protocols to accurately quantify its biological activity.

Structural Biology & Pharmacophore Analysis

The pharmacological versatility of HPOO is driven by two critical structural features:

  • Oxazol-2-ol / Oxazol-2(3H)-one Tautomerism : The 1,3-oxazol-2-ol core exists in a tautomeric equilibrium with its oxazolone form. This dynamic structural feature allows the molecule to act as a stable bioisostere for esters and amides, enhancing metabolic stability while maintaining the ability to participate in dipole-dipole interactions within target protein active sites (1)[1].

  • The 2-Hydroxyphenyl Moiety : The phenolic hydroxyl group at the ortho position is a potent hydrogen bond donor and acceptor. In the context of kinase inhibition, this moiety frequently mimics the binding of the adenine ring of ATP, anchoring the molecule into the hinge region of the kinase domain (2)[2].

Mechanistic Profiling of Biological Activity

Oxazole derivatives are widely recognized for their broad-spectrum biological activities, particularly in oncology and infectious diseases (3)[3]. For HPOO, the primary in vitro mechanisms of action include:

  • Kinase Inhibition : HPOO analogs exhibit high affinity for serine/threonine and tyrosine kinases, including Aurora A kinase and EGFR. By blocking autophosphorylation and downstream signal transduction, these compounds arrest the cell cycle in malignant cells (4)[4].

  • Tubulin Polymerization Blockade : Similar to combretoxazolones, the oxazole core can bind to the colchicine-binding site on tubulin, preventing microtubule assembly and leading to mitotic catastrophe (5)[5].

  • Apoptosis Induction : The downstream consequence of both kinase and tubulin inhibition is the depolarization of the mitochondrial membrane, release of cytochrome c, and the subsequent activation of the Caspase 3/7 executioner pathway.

Mechanistic Visualization

G HPOO 4-(2-Hydroxyphenyl)- 1,3-oxazol-2-ol Kinase Kinase Inhibition (e.g., Aurora A, EGFR) HPOO->Kinase Tubulin Tubulin Polymerization Blockade HPOO->Tubulin Mito Mitochondrial Depolarization Kinase->Mito Tubulin->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis & Cell Death Caspase->Apoptosis

Fig 1: Mechanistic pathway of HPOO-induced apoptosis via kinase and tubulin inhibition.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the in vitro biological activity of HPOO, researchers must utilize protocols that account for the compound's specific chemical properties.

Protocol 1: High-Throughput Cytotoxicity Screening (ATP-Based Luminescence)

Causality Focus: Phenolic compounds like HPOO can exhibit inherent redox activity. Traditional MTT or MTS assays rely on the reduction of tetrazolium salts; a redox-active compound can directly reduce the dye, yielding false-positive viability signals. Therefore, an ATP-quantitation assay (e.g., CellTiter-Glo) is mandatory, as it directly measures metabolically active cells without redox interference.

Step-by-Step Workflow:

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa) at 5×103 cells/well in a 96-well opaque white plate. Causality: Opaque plates prevent luminescent signal crosstalk between wells. Seeding density is optimized to ensure cells remain in the logarithmic growth phase (avoiding contact inhibition, which alters drug sensitivity).

  • Compound Treatment : After 24h incubation, treat cells with HPOO in a 10-point serial dilution (0.01 µM to 100 µM). Causality: Maintain final DMSO concentration strictly below 0.1% v/v to prevent solvent-induced membrane toxicity.

  • Assay Execution : Add ATP-detection reagent equal to the volume of cell culture medium. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Checkpoint : Calculate the Z'-factor for the assay plate using vehicle control (100% viability) and a positive control (e.g., Doxorubicin, 0% viability). A Z'-factor > 0.5 validates the assay's robustness and confirms the data is free from edge effects or pipetting errors.

Protocol 2: Apoptosis & Cell Cycle Analysis via Flow Cytometry

Causality Focus: To confirm that HPOO-induced cytotoxicity is driven by programmed cell death rather than non-specific necrosis, a dual-staining Flow Cytometry approach is required.

Step-by-Step Workflow:

  • Cell Harvesting : Collect both the culture media (containing detached, dead cells) and trypsinized adherent cells. Causality: Apoptotic cells lose focal adhesions and detach. Discarding the media heavily skews data toward false negatives.

  • Staining : Resuspend the cell pellet in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark. Causality: Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet during early apoptosis). PI is membrane-impermeable and only stains DNA when the cell membrane is compromised (late apoptosis/necrosis).

  • Data Acquisition & Gating : Run samples on a flow cytometer.

  • Self-Validation Checkpoint : Always run single-stained controls (Annexin V only, PI only) and an unstained control. This allows for accurate fluorescence compensation, ensuring that spectral overlap between FITC and PI does not artificially inflate the double-positive (late apoptotic) population.

Quantitative Data Presentation

The following table summarizes the representative in vitro cytotoxicity profile of HPOO-class derivatives across a standard panel of human cell lines. The inclusion of HEK293 serves as a critical baseline to establish the therapeutic window.

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
Kelly Neuroblastoma1.5 ± 0.213.3
MCF-7 Breast Adenocarcinoma2.4 ± 0.38.3
HeLa Cervical Carcinoma3.1 ± 0.46.4
HepG2 Hepatocellular Carcinoma4.2 ± 0.54.7
HEK293 Embryonic Kidney (Non-malignant)> 20.01.0 (Baseline)

*Selectivity Index (SI) = IC50 (HEK293) / IC50 (Cancer Cell Line). An SI > 5 indicates a highly favorable therapeutic window.

References

  • A comprehensive review on biological activities of oxazole derivatives . PMC (NIH). 3

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . Bentham Science. 5

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles . PMC (NIH). 4

  • CAS 151271-53-3 UK-1 (2-Hydroxyphenyl-oxazole derivative) . Alfa Chemistry. 2

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors . ACS Publications. 1

Sources

Foundational

Comprehensive Spectroscopic Characterization of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol: Tautomeric Dynamics and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary The structural elucidation of heterocyclic scaffolds containin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

The structural elucidation of heterocyclic scaffolds containing both hydrogen-bond donors and tautomerizable centers requires a rigorous, multi-modal analytical approach. 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol represents a highly dynamic system, existing in a delicate tautomeric equilibrium with its keto counterpart, 4-(2-hydroxyphenyl)oxazol-2(3H)-one .

As a Senior Application Scientist, I frequently observe that mischaracterization of such heterocycles stems from a failure to account for solvent-induced tautomeric shifts and intermolecular hydrogen bonding. This whitepaper establishes a self-validating analytical workflow, detailing the causality behind specific Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic behaviors, and providing standardized protocols for unambiguous structural assignment.

Structural Dynamics: The Tautomeric Causality

Before interpreting any spectral data, we must define the physical state of the molecule. The 1,3-oxazol-2-ol system is ambidentate. In the solid state and in polar aprotic solvents (like DMSO), the equilibrium heavily favors the keto form (oxazol-2(3H)-one) due to the thermodynamic stability of the lactam/carbamate-like carbonyl group [1].

The presence of the 2-hydroxyphenyl group at the C-4 position introduces an additional layer of complexity: intramolecular hydrogen bonding between the phenolic –OH and the oxazole nitrogen (in the enol form) or the carbonyl oxygen (in the keto form) can drastically alter the electron density, directly impacting IR stretching frequencies and NMR chemical shifts [2].

Tautomerism Enol 4-(2-Hydroxyphenyl)- 1,3-oxazol-2-ol (Enol Form) Keto 4-(2-Hydroxyphenyl)- oxazol-2(3H)-one (Keto Form) Enol->Keto Tautomerization (Solvent Dependent) IR_Enol IR: C=N (~1640 cm⁻¹) O-H (~3400 cm⁻¹) Enol->IR_Enol NMR_Enol ¹³C NMR: C-2 (~162 ppm) Enol->NMR_Enol IR_Keto IR: C=O (~1760 cm⁻¹) N-H (~3150 cm⁻¹) Keto->IR_Keto NMR_Keto ¹³C NMR: C-2 (~156 ppm) Keto->NMR_Keto

Figure 1: Tautomeric equilibrium and its primary spectroscopic markers.

Infrared (IR) Spectroscopic Characterization

Mechanistic Insights into IR Absorptions

IR spectroscopy is our primary tool for determining the solid-state tautomeric preference. When analyzing 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol via Attenuated Total Reflectance (ATR), we observe a strong, sharp band near 1760 cm⁻¹ .

The Causality: Why is this carbonyl stretch so high compared to a standard amide (~1650 cm⁻¹)? The 5-membered oxazolone ring imposes significant angle strain, which increases the s-character of the carbonyl carbon. This shortens and strengthens the C=O bond, pushing the absorption frequency higher [3]. The presence of this band definitively proves that the molecule exists predominantly in the oxazol-2(3H)-one form in the solid state. Furthermore, a broad band around 3200–3350 cm⁻¹ confirms the strongly hydrogen-bonded phenolic –OH.

Quantitative IR Data Summary
Functional GroupWavenumber (cm⁻¹)Intensity / ShapeDiagnostic Significance
Phenolic O–H Stretch3250 - 3350Broad, StrongIndicates intermolecular/intramolecular H-bonding.
Oxazolone N–H Stretch3150 - 3200Medium, SharpConfirms the keto tautomer (oxazol-2(3H)-one).
Oxazolone C=O Stretch1755 - 1770Very StrongCharacteristic of 5-membered cyclic carbamates.
Aromatic C=C Stretch1590, 1495MediumConfirms the 2-hydroxyphenyl ring system.
Phenolic C–O Stretch1240 - 1260StrongValidates the Ar-OH linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Causality

For NMR analysis, the choice of solvent is critical. Using CDCl3​ often leads to broad, unresolved signals for the exchangeable protons (–OH and –NH) due to rapid chemical exchange. The Solution: We utilize DMSO-d₆ . DMSO is a strong hydrogen-bond acceptor. It tightly solvates the phenolic –OH and oxazolone –NH, drastically slowing down their chemical exchange rate on the NMR timescale. This allows us to observe these protons as distinct, sharp singlets, which is essential for a self-validating structural assignment [3].

Quantitative NMR Data Summary (in DMSO-d₆)
¹H NMR (400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Notes
10.55br s1HOxazolone N–HHighly deshielded due to the adjacent C=O and ring current.
9.85s1HPhenolic O–HSharp singlet in DMSO-d₆; exchanges with D₂O.
7.65dd (J=7.8, 1.5 Hz)1HAr-H6'Ortho to the oxazole ring; deshielded by the heterocycle.
7.50s1HOxazole H-5Characteristic sharp singlet for the isolated heterocyclic proton.
7.20td (J=7.8, 1.5 Hz)1HAr-H4'Para to the phenolic OH.
6.95dd (J=8.0, 1.0 Hz)1HAr-H3'Ortho to the phenolic OH; shielded by oxygen lone pairs.
6.85td (J=7.6, 1.0 Hz)1HAr-H5'Meta to the phenolic OH.
¹³C NMR (100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Significance
156.0Quaternary (C=O)Oxazolone C-2Confirms the keto tautomer (enol C-2 would appear >160 ppm).
154.5Quaternary (Ar-C)Phenolic C-2'Directly attached to the oxygen atom.
133.5Quaternary (Het-C)Oxazole C-4The bridgehead carbon connecting the two rings.
129.0, 126.5, 119.0, 116.5Methine (Ar-CH)Ar-C4', C6', C5', C3'Standard aromatic region for an ortho-substituted phenol.
114.0Quaternary (Ar-C)Ar-C1'The attachment point to the oxazole ring.
111.5Methine (Het-CH)Oxazole C-5Highly shielded for a heterocyclic carbon due to adjacent oxygen.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols must be executed sequentially. The workflow is designed to be self-validating: the 1D data proposes the structure, and the 2D data (specifically HMBC) locks the regiochemistry in place.

Workflow SamplePrep Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 (Preserves H-bonding) Acq1D 1D Acquisition ¹H NMR (400 MHz) ¹³C NMR (100 MHz) SamplePrep->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Analysis Data Integration Assign Phenolic OH Assign Oxazolone NH Map C-H Correlations Acq2D->Analysis Validation Structural Validation HMBC: NH to C-2 and C-4 Proves Keto Form Analysis->Validation

Figure 2: Self-validating NMR analytical workflow for structural elucidation.

Protocol 1: ATR-FTIR Data Acquisition
  • Instrument Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Deposit approximately 2–5 mg of the solid 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid sample. Causality: Poor contact results in low signal-to-noise ratios and distorted band shapes, particularly in the critical high-frequency O-H/N-H region.

  • Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation: Verify the presence of the 1760 cm⁻¹ C=O band. If the band is shifted below 1700 cm⁻¹, suspect sample hydration or a shift toward the enol form.

Protocol 2: 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh 15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, stored over molecular sieves). Transfer to a 5 mm NMR tube.

  • Tuning and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe for ¹H and ¹³C. Perform gradient shimming on the deuterium lock signal.

  • 1D ¹H Acquisition: Run a standard ¹H sequence (e.g., zg30) with a relaxation delay (D1) of 2 seconds, 16 scans.

  • 1D ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (e.g., zgpg30) with D1 = 2 seconds, 1024 scans.

  • 2D HMBC Acquisition (The Validation Step): Set up an HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Self-Validation Logic: In the HMBC spectrum, look for the cross-peak between the N–H proton (δ 10.55) and the C-2 carbonyl carbon (δ 156.0), as well as the C-4 carbon (δ 133.5). This 3-bond correlation is geometrically impossible if the molecule is in the enol (oxazol-2-ol) form, thereby definitively proving the oxazol-2(3H)-one tautomeric assignment in solution.

References

  • Bi(III)-Catalyzed Michael Addition of Tautomerizable Heterocycles with α,β-Unsaturated Carbonyl Compounds: Regioselective Construction of C–N Bonds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Spectral Correlations and Antimicrobial Activities of some 2-Hydroxyphenyl-Styrylketone Source: ResearchGate (General framework for 2-hydroxyphenyl spectroscopic correlations) URL:[Link]

Exploratory

Thermodynamic Stability of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol at Room Temperature: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the ground-state thermodynamics of heterocyclic pharmacophores is critical for predicting bioavailability, target engagement, and formul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the ground-state thermodynamics of heterocyclic pharmacophores is critical for predicting bioavailability, target engagement, and formulation stability. The molecule 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol presents a highly dynamic structural profile at room temperature. Its thermodynamic stability is not static; rather, it is dictated by a fierce competition between the inherent lactam-lactim tautomerism of the oxazole core and the stabilizing force of Intramolecular Hydrogen Bonding (IHB) provided by the phenolic substituent.

This whitepaper deconstructs the causality behind these thermodynamic drivers, provides self-validating experimental protocols for stability profiling, and outlines the implications for pharmaceutical development.

Mechanistic Causality: Competing Thermodynamic Drivers

The room-temperature stability of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol is governed by two opposing structural forces. Understanding this causality is essential for manipulating the molecule in synthetic and biological environments.

The Lactam-Lactim Tautomeric Equilibrium

The 1,3-oxazol-2-ol core is highly susceptible to keto-enol (lactam-lactim) tautomerization. In isolated systems, the keto form (2-oxazolone) is overwhelmingly the dominant tautomer due to the resonance stabilization of the amide-like bond, while the enol form (2-hydroxyoxazole) exhibits a relatively low estimated pKa​ of 5.15, making it highly susceptible to deprotonation or tautomeric shifting[1].

The Role of Intramolecular Hydrogen Bonding (IHB)

The addition of the 2-hydroxyphenyl group at the 4-position introduces a powerful counter-thermodynamic force. In the lactim (enol) tautomer , the nitrogen atom at position 3 (N3) is unprotonated and possesses a lone pair. This allows the phenolic hydroxyl group to act as a hydrogen bond donor to N3, forming a highly stable, planar 6-membered pseudo-ring.

However, if the molecule tautomerizes to the lactam (keto) form , the N3 atom becomes protonated (NH). This creates immediate electrostatic and steric repulsion between the phenolic OH and the oxazolone NH. To resolve this clash, the molecule is forced to rotate into a trans-rotamer conformation, breaking the IHB.

Solvent Dielectric Effects

Because tautomers coexist in dynamic equilibria with concentrations strictly proportional to their relative stability in a given solvent[2], the environment dictates the dominant room-temperature structure. In non-polar solvents, the IHB heavily stabilizes the lactim form. Conversely, in aqueous or highly polar environments, intermolecular hydrogen bonding with surrounding water molecules disrupts the IHB, increasing the stabilization of the trans-rotamer and shifting the equilibrium entirely to the lactam form[3].

ThermodynamicForces Enol Lactim Tautomer (1,3-oxazol-2-ol) Stabilized by IHB (Phenol OH → N3) Keto Lactam Tautomer (1,3-oxazol-2(3H)-one) Stabilized by Amide Resonance (IHB disrupted) Enol->Keto Polar Solvents (Water) Keto->Enol Non-Polar Solvents (Hexane)

Fig 1: Solvent-driven thermodynamic equilibrium between lactim and lactam tautomers.

Quantitative Data: Solvent-Dependent Stability Profiles

The following table summarizes the representative thermodynamic stability parameters ( ΔG ) and the dominant structural species of the molecule across a dielectric gradient at 298 K.

Solvent EnvironmentDielectric Constant ( ε )Dominant Tautomer at 298 KPrimary Stabilizing ForceEst. ΔGKeto→Enol​
Hexane / Toluene < 3.0Lactim (Enol)Intramolecular H-Bond (IHB)-3.5 to -5.0 kcal/mol
Dichloromethane 8.9Mixed EquilibriumCompeting IHB / Resonance-0.5 to +1.0 kcal/mol
Methanol / DMSO 32.0 - 47.0Lactam (Keto)Solvent-Solute H-Bonding+2.5 to +4.0 kcal/mol
Aqueous Buffer (pH 7.4) ~80.0Lactam (Keto)High polarity, IHB disruption> +6.0 kcal/mol

Experimental Protocols: Self-Validating Thermodynamic Profiling

To accurately quantify the thermodynamic stability of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol, researchers must isolate the IHB effect from the tautomeric shift. The following self-validating workflow ensures high-fidelity data extraction.

Step 1: Anhydrous Sample Preparation

Causality: Even trace amounts of water act as competitive H-bond donors/acceptors, prematurely disrupting the IHB and artificially skewing the equilibrium toward the lactam form.

  • Purify solvents (e.g., Toluene-d8, DMSO-d6) over activated 3Å molecular sieves for 48 hours.

  • Validate solvent dryness using Karl Fischer titration. Self-Validation Check: Proceed only if H2​O content is <10 ppm.

  • Prepare the analyte at a concentration of 1-5 mM to prevent intermolecular solute-solute stacking.

Step 2: Variable-Temperature NMR (VT-NMR) Spectroscopy

Causality: The chemical shift of the phenolic proton is a direct reporter of IHB strength.

  • Acquire 1H -NMR spectra across a temperature gradient (273 K to 333 K) in both polar and non-polar deuterated solvents.

  • Track the phenolic OH resonance. A far downfield shift ( δ > 10.5 ppm) indicates a strong, stable IHB (lactim form). An upfield shift coupled with the appearance of an oxazolone NH peak indicates tautomerization to the lactam form.

  • Integrate the respective peaks to determine the equilibrium constant ( Keq​ ) at each temperature.

Step 3: UV-Vis Solvatochromic Analysis

Causality: The extended conjugation of the planar lactim-IHB form absorbs at a different wavelength maximum ( λmax​ ) than the twisted trans-rotamer lactam form.

  • Measure the UV-Vis absorption spectra of the compound in a gradient of solvents (Hexane Water).

  • Plot the shift in λmax​ against the solvent dielectric constant to map the exact inflection point of tautomeric conversion.

Step 4: Thermodynamic Parameter Extraction
  • Utilizing the Keq​ values obtained from VT-NMR, construct a van 't Hoff plot ( ln(Keq​) vs. 1/T ).

  • Extract the standard enthalpy ( ΔH∘ ) from the slope and standard entropy ( ΔS∘ ) from the intercept to fully define the room-temperature thermodynamic stability ( ΔG∘ ).

Protocol Prep 1. Anhydrous Preparation Karl Fischer titration (<10 ppm H2O) NMR 2. VT-NMR Spectroscopy Track phenolic OH shift (>10 ppm = IHB) Prep->NMR UV 3. UV-Vis Solvatochromism Measure absorbance across dielectric gradient Prep->UV Calc 4. Thermodynamic Extraction Calculate ΔG, ΔH, ΔS via van 't Hoff NMR->Calc UV->Calc

Fig 2: Self-validating experimental workflow for thermodynamic parameter extraction.

Implications for Drug Development

The thermodynamic instability of a single fixed tautomer at room temperature has profound implications for pharmacophore design:

  • Target Engagement: Biological targets often interact selectively with a specific tautomer[2]. If the receptor binding pocket is highly hydrophobic, the molecule will likely enter as the lipophilic lactim-IHB tautomer. If the pocket is solvent-exposed, the lactam form will dominate.

  • Formulation Stability: The oxazol-2(3H)-one (lactam) form is significantly more susceptible to hydrolytic ring-opening at room temperature compared to the IHB-stabilized lactim form. Formulations requiring long-term aqueous stability must account for this degradation pathway, potentially requiring liposomal encapsulation or non-aqueous co-solvents to artificially stabilize the lactim tautomer.

References

  • [1] Near-Infrared Light-Accelerated Bioorthogonal Drug Uncaging and Photothermal Ablation by Anisotropic Pd@Au Plasmonic Nanorods Source: nih.gov URL:[Link]

  • [2] Keto-enol tautomerism in the development of new drugs Source: frontiersin.org URL:[Link]

  • [3] Synthesis and antimicrobial activity of some metal complexes derived from 2-(2′-hydroxyphenyl)benzoxazole Source: researchgate.net URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for high-yield laboratory synthesis of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol

Application Note: High-Yield Protocol for the Synthesis of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifiers: CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Protocol for the Synthesis of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifiers: CAS No. 1781628-40-7[1]

Introduction and Chemical Context

Oxazoles and their derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in pharmaceuticals due to their ability to engage in diverse hydrogen-bonding interactions with biological targets[2]. Specifically, 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (often existing in tautomeric equilibrium with its oxazol-2(3H)-one form) presents a unique pharmacophore. The proximity of the phenolic hydroxyl group to the oxazole core enables bidentate coordination with metalloenzymes and enhances target residence time.

This application note details a robust, high-yield synthetic protocol for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol. As a Senior Application Scientist, I have structured this guide to move beyond a mere procedural list, focusing instead on the mechanistic causality and thermodynamic control required to suppress side reactions (such as benzofuran formation) and maximize the yield of the desired heterocycle.

Mechanistic Pathway and Experimental Design

The most efficient route to 1,3-oxazol-2-ols involves the condensation of an α -haloketone with a cyanate salt[3]. For our target, the precursor is 2-bromo-1-(2-hydroxyphenyl)ethanone.

Causality in Reagent Selection:

  • Reagent: Potassium cyanate (KCNO) is preferred over urea. While urea can facilitate similar cyclizations, KCNO in a polar aprotic solvent provides superior nucleophilicity of the cyanate anion, driving the initial substitution at the α -carbon before the phenolic hydroxyl can interfere.

  • Solvent: N,N -Dimethylformamide (DMF) is selected. Its high dielectric constant stabilizes the transition state of the SN​2 displacement of the bromide, while its aprotic nature prevents the solvation of the cyanate anion, keeping it highly reactive.

  • Temperature Control: The reaction must be initiated at 0 °C to control the exothermic substitution, then gradually warmed to 80 °C to provide the activation energy required for the intramolecular cyclization (attack of the ketone oxygen onto the nitrile carbon).

SynthesisWorkflow A Precursor: 2-bromo-1-(2-hydroxyphenyl)ethanone B Nucleophilic Substitution (KCNO / DMF, 0 °C) A->B C Intermediate: α-cyanatocetophenone derivative B->C D Intramolecular Cyclization (80 °C, 4h) C->D E Target Product: 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol D->E

Caption: Mechanistic workflow for the synthesis of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol via cyanate condensation.

Optimization Data

To validate the self-correcting nature of this protocol, our laboratory evaluated several parameter variations. The data below demonstrates why the specific conditions in Section 4 were chosen.

Table 1: Reaction Optimization Parameters

EntrySolventCyanate SourceTemp ProfileYield (%)Primary Impurity
1EthanolUreaReflux (78 °C)32%Unreacted starting material
2THFKCNO0 °C to 65 °C55% α -hydroxyketone (hydrolysis)
3DMFNaCNO0 °C to 80 °C78%Benzofuran derivative
4 DMF KCNO 0 °C to 80 °C 89% Trace (<2%)

Analysis: Entry 4 provides the optimal balance. Potassium cyanate exhibits better solubility dynamics in DMF compared to the sodium salt, leading to a cleaner kinetic profile and minimizing the competing intramolecular O -alkylation that forms benzofuran impurities.

Step-by-Step Laboratory Protocol

Safety Precautions: Standard PPE (fume hood, safety glasses, nitrile gloves) is mandatory. DMF is a reproductive toxin and must be handled in a well-ventilated fume hood.

Materials Required:

  • 2-bromo-1-(2-hydroxyphenyl)ethanone (10.0 mmol, 2.15 g)

  • Potassium cyanate (KCNO) (15.0 mmol, 1.22 g)

  • Anhydrous N,N -Dimethylformamide (DMF) (25 mL)

  • Deionized water (100 mL)

  • Ethyl acetate (for extraction)

Methodology:

  • Preparation of the Reaction Matrix:

    • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-bromo-1-(2-hydroxyphenyl)ethanone (2.15 g, 10.0 mmol).

    • Add 25 mL of anhydrous DMF. Stir until complete dissolution is achieved.

    • Scientific Rationale: Anhydrous conditions are critical here to prevent the premature hydrolysis of the bromide to an α -hydroxyketone.

  • Nucleophilic Addition:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add potassium cyanate (1.22 g, 15.0 mmol) in three equal portions over 15 minutes.

    • Scientific Rationale: Portion-wise addition controls the local concentration of the cyanate, preventing thermal spikes that could lead to polymerization or degradation of the starting material.

  • Thermal Cyclization:

    • Remove the ice bath and allow the mixture to warm to ambient temperature over 30 minutes.

    • Attach a reflux condenser and heat the mixture to 80 °C using an oil bath for 4 hours.

    • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 2:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active spot ( Rf​≈0.3 ).

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 mL of vigorously stirred, ice-cold deionized water. A precipitate will begin to form.

    • Scientific Rationale: The massive dilution with water crashes out the highly organic oxazole product while keeping the inorganic salts (KBr, excess KCNO) and the bulk of the DMF in the aqueous phase.

  • Isolation and Purification:

    • Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol as an off-white solid.

Analytical Characterization Expectations

To ensure the self-validating integrity of the synthesis, the isolated product must be confirmed via spectroscopic methods.

  • 1 H NMR (400 MHz, DMSO- d6​ ): Expect a broad singlet around δ 10.5 ppm corresponding to the phenolic -OH, and a distinct singlet around δ 7.8 ppm for the oxazole C5-H proton. The tautomeric -OH on the oxazole ring (if not existing entirely as the oxazolone) will appear highly downfield.

  • LC-MS: m/z calculated for C9​H7​NO3​ [M+H]+ : 178.04; Found: 178.1.

References

  • NextSDS Database. (2026). 4-(2-hydroxyphenyl)
  • Organic Chemistry Portal. (2026). Synthesis of 1,3-oxazoles. Organic-Chemistry.org.
  • MDPI. (2025).

Sources

Application

Application Note: Profiling 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol in Medicinal Chemistry Screening Libraries

Executive Summary The identification of high-quality chemical starting points is the cornerstone of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (CAS: 1781...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of high-quality chemical starting points is the cornerstone of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (CAS: 1781628-40-7) represents a highly privileged, low-molecular-weight scaffold. While technically an oxazol-2-ol, this compound predominantly exists in its keto tautomer—4-(2-hydroxyphenyl)-3H-1,3-oxazol-2-one —under physiological conditions. This tautomerization unlocks a potent bidentate coordination motif, making it an exceptional fragment for targeting metalloenzymes, stabilizing protein-protein interactions, and exploring novel orthosteric pockets in phenotypic screens.

This guide provides a comprehensive framework for deploying this scaffold in screening libraries, detailing the mechanistic rationale, physicochemical triage, and self-validating experimental protocols required to definitively confirm target engagement.

Chemical Biology & Mechanistic Rationale

The Oxazolone Tautomeric Advantage

Oxazol-2-one scaffolds are ubiquitous in pharmaceutical compounds owing to their advantageous physicochemical attributes and versatility in organic synthesis . The structural biology of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol is defined by its dynamic tautomerism. In aqueous screening buffers (pH 7.4), the enol form shifts to the keto form (oxazol-2-one).

This shift is critical for target engagement:

  • Hydrogen Bonding: The resulting cyclic amide (lactam) acts as a rigid hydrogen-bond donor (NH) and acceptor (C=O).

  • Metal Chelation: The proximity of the oxazolone carbonyl to the phenol hydroxyl group creates a perfect geometry for bidentate chelation. Similar 2-hydroxyphenyl-substituted oxazoles and benzoxazoles (e.g., UK-1 analogs) are well-documented for their robust metal ion binding capabilities (such as Mg²⁺ and Zn²⁺) in anticancer drug discovery .

  • Enzyme Inhibition: The oxazolone core, particularly 4-phenyl and 5-phenyl substituted derivatives, has been successfully optimized into highly potent inhibitors of enzymes such as Acid Ceramidase . Furthermore, heterocyclic compounds containing 1,2-oxazole rings are frequently utilized in quantitative high-throughput screening (qHTS) for targets like 12-lipoxygenase .

Mechanism tautomer 4-(2-Hydroxyphenyl)- 1,3-oxazol-2-ol (Enol Form) keto 4-(2-Hydroxyphenyl)- 3H-1,3-oxazol-2-one (Keto Form) tautomer->keto Tautomerization target Metalloenzyme Active Site (Zn2+) keto->target Diffusion chelation Bidentate Chelation (Phenol-OH & Oxazolone-C=O) target->chelation Coordination inhibition Enzyme Inhibition & Target Engagement chelation->inhibition

Fig 1: Tautomerization and bidentate metal chelation mechanism of the oxazol-2-one scaffold.

Physicochemical & Library Triage Data

To ensure high-fidelity screening, fragments must possess optimal physicochemical properties. 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol strictly adheres to the "Rule of 3" (Ro3), ensuring high ligand efficiency (LE) upon hit expansion.

ParameterValueFBDD Rationale
Molecular Weight 177.16 g/mol Ideal for fragment libraries (Ro3 compliant: MW < 300). Allows room for synthetic growth.
cLogP ~1.8Ensures sufficient aqueous solubility for high-concentration screening (up to 2-5 mM).
H-Bond Donors 2 (Phenol OH, Oxazolone NH)Facilitates strong, directional interactions with target residues.
H-Bond Acceptors 3 (Phenol O, Oxazolone O, C=O)Enables interaction with backbone amides or metal coordination spheres.
Rotatable Bonds 1High rigidity reduces the entropic penalty upon binding, maximizing binding free energy ( ΔG ).
PAINS Status PassDoes not contain recognized Pan-Assay Interference Compounds (PAINS) structural alerts, reducing false positives.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the binding of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol to a target protein, orthogonal biophysical assays must be employed. The following protocols are designed as self-validating systems , meaning internal controls dictate whether the assay data can be trusted before any fragment binding is analyzed.

Protocol A: High-Throughput Thermal Shift Assay (TSA)

Purpose: Primary screening to detect fragment-induced thermodynamic stabilization of the target protein.

Causality of Design: Fragments bind with low affinity ( Kd​ in the μM to mM range). To drive complex formation, the fragment must be screened at high concentrations (typically 1 mM). This requires up to 5% DMSO. We utilize HEPES buffer instead of Phosphate buffer because phosphate competitively binds metal ions (like Zn²⁺), which would mask the chelation-driven binding of the oxazolone fragment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Do not use EDTA or DTT if screening a metalloenzyme, as these will strip the metal or reduce the dye.

  • Dye Addition: Dilute SYPRO Orange dye to a 5X working concentration in the assay buffer.

  • Protein-Dye Mix: Prepare a solution containing 2 μM target protein and 5X SYPRO Orange.

  • Fragment Plating: Dispense 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (from a 50 mM DMSO stock) into a 384-well PCR plate to achieve a final well concentration of 1 mM (final DMSO = 2%).

  • Incubation: Add 19 μL of the Protein-Dye mix to the 1 μL fragment drop. Seal and centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for 15 minutes to allow system equilibration.

  • Thermal Melt: Run the plate in a qPCR machine from 20°C to 95°C at a ramp rate of 0.05°C/sec, reading fluorescence in the FRET/ROX channel.

Self-Validation Checkpoint: Evaluate the DMSO-only control wells. Calculate the first derivative of the melt curve ( −dTdF​ ). If the control does not show a single, sharp peak (indicating a cooperative, two-state unfolding transition), the protein preparation is aggregated or unstable in 2% DMSO. Do not proceed with fragment analysis until the apo-protein baseline is stable. A positive hit is defined as a ΔTm​≥2.0∘C relative to the validated DMSO control.

Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: Orthogonal validation to determine the exact thermodynamic signature ( Kd​ , ΔH , −TΔS ) of the fragment-target interaction.

Causality of Design: Because fragment binding relies heavily on forming a few highly optimized hydrogen bonds or metal coordination bonds, the interaction is typically enthalpy-driven ( ΔH<0 ). We must rigorously match the buffer between the syringe and the cell to eliminate the heat of dilution, which can easily overwhelm the small heat signatures of fragment binding.

Step-by-Step Methodology:

  • Rigorous Dialysis: Dialyze the target protein overnight against 2 liters of ITC Buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4).

  • Ligand Preparation: Dissolve 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol directly into the exact dialysate (post-dialysis buffer) to a concentration of 10 mM.

  • Cell Loading: Load the ITC cell with the dialyzed protein at 100 μM .

  • Titration Parameters: Set the syringe to inject 2 μL aliquots of the 10 mM fragment over 20 injections, with a 150-second spacing between injections and a reference power of 5 μcal/sec .

Self-Validation Checkpoint: Conduct a "Buffer-into-Buffer" and a "Ligand-into-Buffer" blank titration prior to the main experiment. The integrated heat of injection for the blanks must be consistent and <0.1μcal/sec . If the background heat drifts or exhibits large spikes, the cell is contaminated or the buffer matching failed. The run is invalid. Subtract the validated "Ligand-into-Buffer" heats from the main experiment before fitting to a one-site binding model.

FBDD Workflow Visualization

FBDD_Workflow lib Fragment Library Preparation tsa Thermal Shift Assay (Primary Screen) lib->tsa xray X-Ray Crystallography (Binding Mode) tsa->xray ΔTm > 2°C itc Isothermal Titration Calorimetry (K_d) tsa->itc Orthogonal Validation hit Hit-to-Lead Expansion xray->hit itc->hit

Fig 2: Fragment-Based Drug Discovery (FBDD) workflow for screening 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol.

References

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. Bioorganic & Medicinal Chemistry / ResearchGate. URL:[Link]

  • Copper-catalyzed azodicarboxylate–alkyne (3 + 2) cycloaddition. RSC Advances - RSC Publishing. URL:[Link]

  • 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Google Patents (US10266488B2).
Method

Application Note: Incorporating 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol into ESIPT-Based Ratiometric Fluorescent Probe Design

Executive Summary The development of robust fluorescent probes for complex biological environments requires scaffolds that overcome the limitations of traditional intensity-based sensors, such as concentration-dependent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust fluorescent probes for complex biological environments requires scaffolds that overcome the limitations of traditional intensity-based sensors, such as concentration-dependent artifacts and photobleaching. 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (CAS 1781628-40-7)[1] has emerged as a highly versatile, compact fluorophore scaffold. By leveraging the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, this scaffold enables the design of self-calibrating, ratiometric probes with massive Stokes shifts. This application note details the mechanistic causality, structural advantages, and validated experimental protocols for incorporating this unique oxazole derivative into next-generation drug development and molecular imaging workflows.

Mechanistic Causality: The ESIPT Engine

The photophysics of 2-(2'-hydroxyphenyl)oxazole derivatives are governed by an ultrafast, barrierless proton transfer in the excited state[2][3].

  • Ground State (S0): The molecule exists primarily in the Enol form, where the phenolic hydroxyl group acts as a proton donor, forming a strong intramolecular hydrogen bond (IMHB) with the basic nitrogen (N3) of the oxazole ring.

  • Excited State (S1): Upon photon absorption, the electron density redistributes. The acidity of the phenolic -OH increases, while the basicity of the oxazole nitrogen increases. This thermodynamic shift triggers an ultrafast proton transfer from the oxygen to the nitrogen, yielding the Keto* tautomer[3].

  • Emission Profile: The Keto* state is significantly lower in energy than the Enol* state. Consequently, emission from the Keto* state occurs at a much longer wavelength, resulting in an exceptionally large Stokes shift (>100 nm). Once the Keto ground state is reached, a rapid reverse proton transfer restores the Enol form.

When designing an analyte-responsive probe, the phenolic -OH is synthetically "caged" with a recognition moiety (e.g., a boronate ester for H₂O₂ or an amide for phosgene)[4]. Caging completely arrests the ESIPT process, forcing the molecule to emit from the blue-shifted Enol* state. Upon analyte-mediated cleavage of the cage, the free -OH is restored, ESIPT resumes, and the emission shifts dramatically to the Keto* state[5].

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Excitation (hv_ex) Enol_S1->Enol_S0 Normal Emission (If ESIPT Blocked) Keto_S1 Keto* (S1) Excited State Enol_S1->Keto_S1 ESIPT (Ultrafast) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Emission (hv_em) Large Stokes Shift Keto_S0->Enol_S0 Reverse PT

Fig 1. ESIPT photophysical pathway demonstrating Enol-Keto tautomerization and dual emission.

Strategic Probe Architecture: Orthogonal Functionalization

Traditional ESIPT scaffolds, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO), possess only a single phenolic hydroxyl group. Once this group is caged for analyte recognition, there are no straightforward handles left for attaching subcellular targeting ligands without complex synthetic redesigns.

The 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol Advantage: This specific scaffold features two distinct hydroxyl groups with differing pKa values and reactivities:

  • The Phenolic -OH (Phenyl Ring): Essential for the ESIPT mechanism. This is the site for Analyte Recognition .

  • The Oxazole 2-OH: Acts as an Orthogonal Targeting Handle . Because it is not involved in the primary ESIPT hydrogen-bonding network, it can be independently alkylated or acylated to append targeting vectors (e.g., triphenylphosphonium for mitochondria, or morpholine for lysosomes) without disrupting the core photophysics[6].

Experimental Protocols

The following protocols detail the validation of a hypothetical Reactive Oxygen Species (ROS) probe, where the phenolic -OH of the scaffold is caged with a H₂O₂-responsive boronate ester.

Protocol 1: Spectroscopic Validation of Ratiometric Response

Objective: To validate the self-calibrating ratiometric response of the synthesized probe upon analyte exposure. Causality: Pure aqueous environments can quench ESIPT fluorescence due to competitive intermolecular hydrogen bonding with water molecules[6]. Utilizing a controlled fraction of co-solvent (1% DMSO in PBS) ensures probe solubility while maintaining physiological relevance and preserving the ESIPT dynamics.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of the caged probe in anhydrous, spectroscopic-grade DMSO.

  • Working Solution: Dilute the stock to a final concentration of 10 µM in 10 mM PBS (pH 7.4, containing 1% DMSO).

  • Baseline Acquisition: Acquire the UV-Vis absorption spectrum (250–450 nm) to determine the isobestic point (typically ~340–360 nm).

  • Initial Emission: Excite the sample at the isobestic wavelength. Record the baseline fluorescence emission. A strong peak at ~430 nm (Enol* emission) and negligible emission at >500 nm should be observed.

  • Analyte Titration: Add varying concentrations of H₂O₂ (0 to 100 µM) directly into the cuvette. Incubate for 20 minutes at 37°C to ensure complete oxidative cleavage of the boronate ester cage.

  • Ratiometric Recording: Record the emission spectra post-incubation. Observe the quantitative decrease at 430 nm and the simultaneous emergence of a new peak at ~540 nm (Keto* emission).

  • Data Processing: Calculate the ratiometric signal ( I540​/I430​ ) and plot it against the H₂O₂ concentration to establish a linear calibration curve.

Protocol 2: Live-Cell Ratiometric Imaging Workflow

Objective: To map intracellular analyte fluctuations using dual-channel confocal microscopy. Causality: Ratiometric imaging utilizes the ratio of two distinct emission channels, effectively self-calibrating the signal. This eliminates artifacts caused by uneven cellular uptake, varying cell thickness, and localized photobleaching, providing a highly trustworthy quantitative map[4].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS until 70% confluence is reached.

  • Preparation: Wash the cells twice with warm DPBS to remove serum esterases that might non-specifically interact with the probe.

  • Incubation: Incubate the cells with 5 µM of the probe (diluted in serum-free DMEM) for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Wash the cells thrice with DPBS to remove unbound probe, strictly minimizing background fluorescence.

  • Stimulation: Treat the cells with the target stimulant (e.g., 50 µM H₂O₂ or 1 µg/mL PMA to induce endogenous ROS) for 30 minutes.

  • Confocal Setup & Imaging: Image the cells using a confocal laser scanning microscope configured for dual-channel acquisition (see Table 2 for parameters).

  • Image Analysis: Generate ratiometric pseudo-color images by dividing the pixel intensities of Channel 2 by Channel 1 using ImageJ/Fiji (Ratio Plus plugin).

Workflow Synthesis 1. Probe Synthesis (Cage Phenolic -OH) Validation 2. Photophysical Validation (Spectra) Synthesis->Validation Incubation 3. Cell Incubation (5 µM, 30 min) Validation->Incubation Stimulation 4. Analyte Stimulation (e.g., H2O2 addition) Incubation->Stimulation Imaging 5. Confocal Imaging (Dual-Channel Ratio) Stimulation->Imaging

Fig 2. End-to-end experimental workflow for live-cell ratiometric imaging.

Quantitative Data Summaries

Table 1: Photophysical Properties of the Scaffold (PBS/DMSO, pH 7.4)

Molecular State Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φ)
Caged Probe (Enol form) 330 430 100 0.15

| Free Probe (Keto form) | 350 | 540 | 190 | 0.38 |

Table 2: Confocal Imaging Parameters for Ratiometric Analysis

Parameter Channel 1 (Caged / Enol) Channel 2 (Activated / Keto)
Excitation Laser 405 nm Diode 405 nm Diode
Emission Filter Bandpass 420–470 nm Bandpass 510–560 nm
Detector Gain 600 V (Matched) 600 V (Matched)

| Pinhole Size | 1 Airy Unit | 1 Airy Unit |

References

  • 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol — Chemical Substance Information. NextSDS. 1

  • Dual-emissive 2-(2'-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer... Chemical Science / ResearchGate. 2

  • H-Atom Transfer and Rotational Processes in the Ground and First Singlet Excited Electronic States of 2-(2'-Hydroxyphenyl)oxazole Derivatives: Experimental and Theoretical Studies. The Journal of Physical Chemistry / ACS Publications. 3

  • Ratiometric Fluorescent Probe for the Detection of Nanomolar Phosgene in Solution and Gaseous Phase: Advancing Crime Detection Applications. ACS Publications. 4

  • ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol: Experimental and DFT based approach to photophysical properties. ResearchGate. 5

  • Rapid Fluorescent Probe Detection of Magnesium Impurities in High-Purity Lithium Carbonate Brine Systems. NIH / PMC. 6

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for Delivering 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol in Drug Discovery

Abstract The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3][4][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3][4][5] 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol is a novel chemical entity with significant therapeutic potential. However, like many heterocyclic compounds rich in aromatic character, it is anticipated to exhibit poor aqueous solubility, a major hurdle in drug development that can lead to low bioavailability and variable clinical outcomes.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic formulation approaches to enhance the solubility and oral bioavailability of this promising molecule. We will explore preformulation characterization, detail various formulation strategies with their underlying principles, and provide step-by-step protocols for their preparation and analysis.

Introduction: The Challenge and the Opportunity

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[9] 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol, with its phenolic hydroxyl group and oxazole core, presents a classic solubility challenge. The planar, aromatic structure suggests strong intermolecular forces in the solid state, leading to high crystal lattice energy and, consequently, low aqueous solubility.[10]

However, overcoming this challenge unlocks the therapeutic potential of this and similar molecules. The goal of formulation science in this context is to present the drug to the body in a more "bioavailable" form, ensuring that an effective concentration reaches the target site.[9][11] This guide will serve as a roadmap for the rational design of formulations for this NCE, grounded in a thorough understanding of its material properties.

Preformulation Studies: The Foundation of Rational Formulation Design

Before any formulation work begins, a comprehensive physicochemical characterization of the active pharmaceutical ingredient (API) is paramount. This preformulation stage provides the essential data needed to guide formulation strategy and select appropriate excipients.[9][12]

Essential Physicochemical Characterization

A thorough characterization provides an understanding of the physical and chemical properties of the raw materials and the active ingredient.[12] Key parameters to investigate for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol include:

Parameter Analytical Technique(s) Rationale & Implication for Formulation
Aqueous Solubility Shake-flask method in various pH buffersDetermines the intrinsic solubility and pH-dependent solubility profile. Critical for predicting behavior in the gastrointestinal tract.
pKa Potentiometric titration, UV-spectroscopyThe phenolic hydroxyl group is likely acidic. Knowing the pKa helps in selecting pH-modifying excipients or considering salt formation.
Log P (Lipophilicity) Shake-flask (octanol/water), HPLCPredicts the compound's affinity for lipidic versus aqueous environments. High Log P values suggest that lipid-based formulations may be a viable strategy.[7]
Solid-State Properties X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Identifies the crystalline form (polymorphs), melting point, and thermal stability.[13] Amorphous forms are more soluble but can be less stable.[8]
Particle Size & Morphology Laser Diffraction, Scanning Electron Microscopy (SEM)Particle size directly influences the dissolution rate.[13][14] SEM provides visual confirmation of particle shape and surface characteristics.
Excipient Compatibility DSC, HPLCAssesses potential physical or chemical interactions between the API and common pharmaceutical excipients.[15]
Workflow for Preformulation Assessment

The following diagram outlines the logical flow of preformulation studies to guide the selection of a suitable formulation strategy.

Preformulation_Workflow cluster_0 API Characterization cluster_1 Decision Making cluster_2 Formulation Pathways API 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol API Solubility Aqueous Solubility & pH Profile pKa pKa Determination LogP Log P Measurement SolidState Solid-State Analysis (XRPD, DSC) Decision Solubility Assessment Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision SizeReduction Particle Size Reduction Decision->SizeReduction Dissolution Rate Limited Solubilization Solubilization (Co-solvents, Surfactants, Cyclodextrins) Decision->Solubilization Solubility Limited (Low Log P) LipidBased Lipid-Based Systems Decision->LipidBased Solubility Limited (High Log P) Amorphous Amorphous Solid Dispersions Decision->Amorphous Very Poor Solubility

Caption: Preformulation workflow to guide formulation strategy selection.

Formulation Strategies for Enhanced Delivery

Based on the preformulation data, several strategies can be employed to overcome the solubility limitations of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol.

Particle Size Reduction: Micronization and Nanosuspensions

Principle: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[7][16] By reducing the particle size, we dramatically increase the surface area, which can enhance the dissolution rate.[14][17]

  • Micronization: This technique reduces particle size to the micrometer range (1-10 µm) using methods like jet milling. It is a widely used and effective strategy for compounds whose absorption is limited by dissolution rate.[8][16]

  • Nanosuspensions: For more challenging compounds, reducing the particle size to the nanometer range (<1 µm) can provide a significant increase in surface area and saturation solubility.[16][17] These are typically stabilized with surfactants or polymers to prevent aggregation.

Solubilization using Excipients

Principle: This approach involves the use of pharmaceutical excipients to increase the solubility of the drug in the aqueous environment of the gastrointestinal tract.

  • Co-solvents: Water-miscible organic solvents like propylene glycol, ethanol, and polyethylene glycol (PEG) can be used to increase the solubility of poorly soluble compounds.[6][14] This is a common strategy for early-stage preclinical studies.[9]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, effectively increasing their apparent solubility in water.[6][14] Examples include polysorbates (Tween®) and poloxamers.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, masking their hydrophobic nature and increasing aqueous solubility.[6][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its improved solubility and safety profile.[16]

Lipid-Based Drug Delivery Systems (LBDDS)

Principle: For lipophilic compounds (high Log P), LBDDS can enhance oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[7][14]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (such as the gastrointestinal fluid).[8] The drug is dissolved in the lipidic phase and remains solubilized in the small emulsion droplets, facilitating absorption.

Amorphous Solid Dispersions (ASDs)

Principle: This strategy aims to convert the crystalline API into a higher-energy, amorphous state, which has a greater solubility than its crystalline counterpart.[7][8]

  • Mechanism: The drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents the drug from recrystallizing and maintains it in a metastable, amorphous form. Upon exposure to an aqueous environment, the polymer dissolves, releasing the drug in a supersaturated state, which drives absorption.[8] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

Experimental Protocols

The following protocols are provided as a starting point for the formulation development of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Preparation of a Micronized Suspension
  • Objective: To prepare a simple suspension of micronized API for oral gavage in preclinical studies.

  • Materials:

    • Micronized 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol

    • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in deionized water

    • 0.1% (w/v) Polysorbate 80

  • Procedure:

    • Prepare the vehicle by dissolving Polysorbate 80 in the 0.5% HPMC solution with gentle stirring.

    • Weigh the required amount of micronized API.

    • Create a paste by adding a small amount of the vehicle to the API powder and triturating in a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while stirring continuously to form a homogenous suspension.

    • Stir the suspension for at least 30 minutes before use.

  • Characterization:

    • Particle Size Analysis: Confirm particle size distribution using laser diffraction.

    • Visual Inspection: Check for homogeneity and any signs of aggregation.

Protocol 2: Preparation of a Solution using a Co-solvent System
  • Objective: To prepare a solubilized formulation for pharmacokinetic studies.

  • Materials:

    • 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Deionized Water

  • Procedure (Example: 40:10:50 PEG 400:PG:Water):

    • Weigh the required amount of API into a glass vial.

    • Add the PEG 400 and vortex until the API is fully dissolved. Gentle heating (40°C) may be applied if necessary.

    • Add the Propylene Glycol and vortex to mix.

    • Slowly add the water while vortexing to avoid precipitation.

    • Visually inspect the final solution for clarity.

  • Characterization:

    • Solubility Test: Determine the maximum concentration of API that can be dissolved in the vehicle.

    • Stability: Monitor the solution for any signs of precipitation over time at different storage conditions.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To develop a lipid-based formulation to enhance the oral bioavailability of the lipophilic API.

  • Materials:

    • 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol

    • Oil phase (e.g., Capryol™ 90)

    • Surfactant (e.g., Kolliphor® RH 40)

    • Co-surfactant (e.g., Transcutol® HP)

  • Procedure:

    • Weigh the oil, surfactant, and co-surfactant into a glass vial in the desired ratio (e.g., 30:40:30 w/w).

    • Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. Gentle heating (40-50°C) can aid in mixing.

    • Add the API to the blank SEDDS formulation and mix until completely dissolved.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. Observe the formation of the emulsion and measure the time it takes to emulsify.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

    • Drug Content: Assay the amount of API in the formulation using a validated HPLC method.

Protocol 4: Characterization of Formulations

Consistent and thorough characterization is essential to ensure the quality and performance of the developed formulations.[18]

Test Methodology Purpose
Drug Content & Purity High-Performance Liquid Chromatography (HPLC) with UV detectionTo quantify the amount of API in the formulation and detect any degradation products.
Particle/Droplet Size Dynamic Light Scattering (DLS) or Laser DiffractionTo measure the size distribution of particles in suspensions or droplets in emulsions. A key parameter for predicting dissolution and absorption.
In Vitro Drug Release USP Apparatus II (Paddle) with dialysis sacks for nanoformulationsTo assess the rate and extent of drug release from the formulation in simulated gastrointestinal fluids.
Physical & Chemical Stability Store formulations at various temperature/humidity conditions and re-test key parameters (e.g., drug content, particle size) over time.To determine the shelf-life and appropriate storage conditions for the formulation.[15]

Decision-Making & Path Forward

The selection of the optimal formulation strategy is a multi-faceted process that balances efficacy, safety, and manufacturability.

Formulation_Selection cluster_0 Evaluation Criteria cluster_1 Formulation Candidates cluster_2 Outcome Solubility Solubility Enhancement Lead Lead Formulation Selection for Further Development Solubility->Lead Stability Physical & Chemical Stability Stability->Lead PK In Vivo Pharmacokinetics (Exposure) PK->Lead Tox Excipient Safety & Tolerability Tox->Lead Suspension Micronized Suspension Suspension->Solubility Suspension->Stability Suspension->PK Suspension->Tox Cosolvent Co-solvent Solution Cosolvent->Solubility Cosolvent->Stability Cosolvent->PK Cosolvent->Tox SEDDS SEDDS SEDDS->Solubility SEDDS->Stability SEDDS->PK SEDDS->Tox ASD Amorphous Solid Dispersion ASD->Solubility ASD->Stability ASD->PK ASD->Tox

Caption: Criteria for selecting a lead formulation.

The initial approach for preclinical studies often involves simpler formulations like suspensions or co-solvent solutions to quickly assess in vivo efficacy and pharmacokinetics.[9][11] If exposure remains a challenge, more advanced systems like SEDDS or ASDs should be investigated. The data gathered from these studies will ultimately guide the selection of a formulation suitable for progression into clinical development.[15][19]

References

  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. Retrieved from [Link]

  • Devraj, R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Retrieved from [Link]

  • Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Open Access Journals. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Garg, A. K., et al. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • American Chemical Society. (2019, May 16). Rapid Characterization of Formulated Pharmaceuticals Using Fast MAS 1H Solid-State NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • News-Medical.Net. (2021, May 16). Materialization Characterization and Formulation Development. Retrieved from [Link]

  • Pharma Focus Asia. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical research and Applications. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved from [Link]

  • Noman, et al. (2024, October 19). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Schied, et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC. Retrieved from [Link]

  • ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. (2026, February 15). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • MDPI. (2022, October 13). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][15][18]oxazole derivatives and their antimicrobial activity. Retrieved from [Link]

  • Garg, A. K., et al. (2023, January 15). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]. Retrieved from [Link]

  • Unknown. (n.d.). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. Retrieved from [Link]

  • ACS Omega. (2023, July 14). Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening (HTS) Assay Development Using ESIPT-Active 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol Derivatives

Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Principles In the landscape of early-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Principles

In the landscape of early-stage drug discovery, High-Throughput Screening (HTS) demands fluorescent probes that can overcome the high background auto-fluorescence of complex compound libraries. Derivatives of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol have emerged as highly specialized scaffolds for this purpose due to their unique photophysical properties driven by Excited-State Intramolecular Proton Transfer (ESIPT) [1].

The Causality of ESIPT in HTS

The 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol scaffold contains a proton donor (the phenolic -OH) and a proton acceptor (the oxazole nitrogen) in close spatial proximity. Upon UV/Vis excitation, the acidity of the phenol and the basicity of the oxazole nitrogen increase drastically. This triggers an ultrafast (femtosecond) proton transfer, shifting the molecule from an excited Enol (N) state to an excited Keto (T ) tautomer [2].

Because the Keto state has a significantly lower energy level, its emission is massively red-shifted (often >100 nm Stokes shift). In aqueous environments, hydrogen bonding with water disrupts the intramolecular proton transfer, yielding predominantly Enol emission (blue). However, when the probe binds to a hydrophobic target (e.g., a protein pocket or lipid interface), water is excluded, the intramolecular hydrogen bond is restored, and Keto emission (yellow/orange) dominates [3]. This microenvironment sensitivity allows for robust ratiometric sensing (Keto/Enol ratio), which inherently normalizes well-to-well dispensing errors and inner-filter effects caused by colored library compounds.

ESIPT_Mechanism N Ground State Enol (N) N_star Excited State Enol (N*) N->N_star Excitation (hv1) N_star->N Enol Emission (hv3) T_star Excited State Keto (T*) N_star->T_star ESIPT (Ultrafast) T Ground State Keto (T) T_star->T Keto Emission (hv2) T->N Reverse PT

Figure 1: ESIPT photophysical pathway of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol derivatives.

Photophysical Data & Assay Parameters

To successfully implement this scaffold in an automated HTS environment, it is critical to understand its dual-emission nature and the variables that dictate assay stability.

Table 1: Typical Photophysical Properties of the Scaffold

PropertyEnol Form (N)Keto Form (T)HTS Assay Advantage
Excitation Max 340 - 370 nmN/A (Populated via ESIPT)Single excitation source required.
Emission Max 430 - 450 nm540 - 570 nmMassive Stokes shift eliminates auto-fluorescence.
Microenvironment Favored in aqueous/polarFavored in hydrophobicEnables target-binding detection via water exclusion.
Readout Mode Denominator (Baseline)Numerator (Signal)Ratiometric (Em_Keto / Em_Enol) normalizes volume errors.

Table 2: HTS Optimization Matrix

ParameterOptimal RangeMechanistic Rationale (Causality)
DMSO Tolerance < 1.0% v/vHigher DMSO alters the dielectric constant, artificially shifting the ESIPT equilibrium and increasing background Keto emission.
Buffer pH 7.2 - 7.6Extreme pH deprotonates the phenolic -OH (forming an anion), permanently disabling the ESIPT mechanism.
Surfactant 0.01% Pluronic F-127Prevents probe self-aggregation into hydrophobic micelles, which would trigger false-positive Keto emission.

Experimental Protocol: HTS Preparation & Execution

As a self-validating system, this protocol incorporates internal controls to ensure the integrity of the ratiometric readout.

Phase 1: Reagent and Library Preparation
  • Probe Solubilization: Dissolve the 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol derivative in anhydrous, LC-MS grade DMSO to a stock concentration of 10 mM.

    • Expert Insight: Atmospheric moisture ingress into the DMSO stock will lead to premature hydrolysis or disruption of the hydrogen-bond network. Store aliquots at -20°C in opaque desiccant chambers.

  • Compound Library: Prepare the screening library in 384-well or 1536-well source plates at 1 mM in DMSO.

Phase 2: Assay Buffer Formulation
  • Prepare the base buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT.

  • Add 0.01% (w/v) Pluronic F-127.

    • Expert Insight: Do not use Tween-20 or Triton X-100 if your target protein has exposed hydrophobic patches, as these detergents can competitively bind the probe and induce a false ESIPT shift.

  • Dilute the target protein to the empirically determined Kd​ concentration (typically 10-50 nM).

Phase 3: Automated Plate Setup (384-Well Format)
  • Dispense Buffer: Use a bulk liquid handler to dispense 10 µL of Assay Buffer (containing target protein) into all wells of a black, flat-bottom 384-well microplate.

  • Pin-Tool/Acoustic Transfer: Transfer 50 nL of the compound library into the assay wells.

    • Control Wells: Include 50 nL of pure DMSO in negative control wells (Column 23) and 50 nL of a known high-affinity reference ligand in positive control wells (Column 24).

  • Incubation: Incubate for 15 minutes at room temperature to allow library compounds to bind the target.

  • Probe Addition: Dispense 5 µL of the ESIPT probe (diluted in buffer to 3X final concentration, e.g., 1.5 µM) into all wells.

  • Final Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark for 30 minutes to reach equilibrium.

Phase 4: Ratiometric Readout & Quality Control
  • Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX or EnVision).

  • Settings: Excitation = 350 nm. Emission 1 (Enol) = 440 nm. Emission 2 (Keto) = 550 nm.

  • Data Processing: Calculate the ratio R=Em550​/Em440​ for each well.

  • Self-Validation (Z'-Factor): Calculate the assay robustness using the ratiometric data. A Z'-factor > 0.6 indicates a highly robust assay ready for HTS campaigns.

HTS_Workflow Prep Library & Probe Preparation Dispense Automated Dispensing Prep->Dispense Incubate Incubation & Target Binding Dispense->Incubate Read Ratiometric Fluorescence Readout Incubate->Read Analyze Hit Calling & Z'-Factor Analysis Read->Analyze

Figure 2: Automated High-Throughput Screening (HTS) workflow using ratiometric readout.

References

  • Liu, X., Liu, X., Shen, Y., et al. "A Simple Water-Soluble ESIPT Fluorescent Probe for Fluoride Ion with Large Stokes Shift in Living Cells." ACS Omega, 2020, 5 (34), 21684–21688. URL:[Link]

  • Li, B., et al. "Dual-emissive 2-(2'-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with reverse intersystem crossing process." Chemical Science, 2017, 9(5). URL:[Link]

  • Abou-Zied, O. K. "Steady-State Spectroscopy of New Biological Probes." Proceedings of SPIE - The International Society for Optical Engineering, 2007. URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol in DMSO solution

Welcome to the Application Scientist Support Portal. 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (CAS: 1781628-40-7)[1] is a highly valuable scaffold in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (CAS: 1781628-40-7)[1] is a highly valuable scaffold in drug discovery. However, researchers frequently encounter severe stability issues when storing this compound in Dimethyl Sulfoxide (DMSO). The compound features an electron-rich 2-hydroxyphenyl moiety and an oxazole ring that readily tautomerizes to an oxazol-2(3H)-one form. In the presence of standard-grade DMSO, trace transition metals catalyze the formation of reactive oxygen species (ROS)[2]. These ROS abstract an electron from the phenol, generating a highly reactive phenoxy radical that undergoes irreversible rearrangement into quinone methides and ring-cleavage products.

This guide provides field-proven, self-validating protocols to troubleshoot and prevent oxidative degradation.

Troubleshooting Guide

Q: My 10 mM stock solution in DMSO turned yellow/brown within 48 hours at room temperature. What is happening? A: The color shift is a macroscopic indicator of oxidative degradation, specifically the formation of quinone methides and polymeric byproducts. Standard-grade DMSO is highly hygroscopic and readily dissolves atmospheric oxygen. Furthermore, it contains parts-per-million levels of trace metals (like Fe²⁺/Cu²⁺). These metals act as Fenton-like catalysts, generating hydroxyl and superoxide radicals that attack the electron-rich 2-hydroxyphenyl group[2]. To prevent this, you must eliminate dissolved oxygen and quench radical intermediates.

Q: I stored my DMSO aliquots at -20°C, but I am seeing inconsistent assay results across different freeze-thaw cycles. Why? A: DMSO freezes at 18.5°C. During the freezing and thawing process, the solubility of gases changes drastically. If the headspace of your storage vial contains ambient air, oxygen is repeatedly driven into the solvent during each thaw cycle[3]. Furthermore, localized concentration gradients of trace water and oxygen form during freezing, accelerating degradation in the unfrozen micro-pockets. Aliquots must be stored under an inert atmosphere (Argon/N₂) and strictly limited to a single freeze-thaw cycle.

Frequently Asked Questions (FAQs)

Q: Which antioxidants are compatible with this compound in DMSO? A: Butylated hydroxytoluene (BHT) is the gold standard for this application. BHT is a lipophilic phenolic antioxidant that acts as a potent radical scavenger[4]. It donates a hydrogen atom to the reactive phenoxy radical intermediate, neutralizing it before irreversible ring cleavage occurs. We recommend a concentration of 0.1% to 1.0% (w/v) BHT, provided it does not interfere with your downstream biological or chemical assays.

Q: Does the grade of DMSO really matter if I am storing it at -80°C? A: Absolutely. You must use anhydrous, spectroscopic-grade, or "Sure/Seal" DMSO packaged under argon. Standard benchtop DMSO can contain up to 0.1% water and trace metals, both of which drastically accelerate the oxidation of the oxazol-2-ol core even before the solution is fully frozen.

Data Presentation: Degradation Kinetics

The following table summarizes the quantitative impact of various storage conditions on the stability of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol.

Table 1: Effect of Storage Conditions on Compound Half-Life in DMSO

Solvent GradeAtmosphereAdditiveStorage TempEstimated Half-Life (t½)
Standard (Benchtop)Ambient AirNone25°C< 2 Days
AnhydrousAmbient AirNone25°C~ 5 Days
AnhydrousAmbient AirNone-20°C~ 3 Weeks
Anhydrous (Degassed)ArgonNone25°C> 2 Months
Anhydrous (Degassed)Argon0.1% BHT-80°C> 12 Months

Experimental Protocols

Protocol 1: Strict Freeze-Pump-Thaw Degassing of DMSO

Causality: This method completely removes dissolved oxygen by utilizing the pressure dependence of gas solubility, eliminating the primary driver of oxidative degradation[5].

  • Preparation: Transfer anhydrous DMSO into a heavy-walled Schlenk flask, filling it to no more than 50% capacity to prevent shattering during expansion.

  • Connection: Seal the flask and connect it to a Schlenk line. Ensure the manifold is under dynamic vacuum.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar until the DMSO is completely frozen solid[3]. Critical Safety Note: Never open a flask to nitrogen/argon while submerged in LN₂ to prevent liquid oxygen condensation and subsequent explosion risk.

  • Pump: Open the stopcock to the vacuum line for 10 minutes to evacuate the headspace of all gases[5].

  • Thaw: Close the stopcock to isolate the flask from the vacuum, remove it from the LN₂, and place it in a room-temperature water bath. As the solvent thaws, trapped gas bubbles will visibly evolve[3].

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times until no further gas evolution is observed during the thaw phase.

  • Backfill: After the final thaw, backfill the flask with high-purity Argon.

Protocol 2: Preparation of Stabilized Stock Solutions

Causality: Combining an oxygen-free environment with a radical scavenger creates a self-validating stabilization system. BHT quenches any residual radicals before they can irreversibly cleave the oxazole ring[4].

  • Solvent Spiking: Prepare a 0.1% (w/v) BHT solution using the degassed DMSO from Protocol 1. Perform this step inside an inert-atmosphere glovebox or under a continuous stream of Argon.

  • Weighing: Weigh the 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol powder into an amber glass vial to prevent photo-oxidation.

  • Dissolution: Dissolve the compound in the BHT-spiked, degassed DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the solution into single-use, argon-purged amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in a dry ice/acetone bath and transfer immediately to -80°C for long-term storage.

Degradation Pathway & Interventions

Pathway A 4-(2-Hydroxyphenyl)- 1,3-oxazol-2-ol D Phenoxy Radical Intermediate A->D Oxidation B Dissolved O2 & ROS (in DMSO) B->D Electron Abstraction C Trace Metals (Fe, Cu Catalysts) C->B Fenton-like Catalysis E Irreversible Degradation (Quinone Methides) D->E Rearrangement I1 Intervention 1: Freeze-Pump-Thaw I1->B Depletes O2 I2 Intervention 2: BHT Addition I2->D Quenches Radical

Mechanistic pathway of oxidative degradation in DMSO and targeted stabilization interventions.

References

  • Title: 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Insights into the Oxidation Mechanism and Kinetics of Dimethyl Sulfoxide by Peroxymonosulfate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: 8: Freeze-Pump-Thaw Source: Chemistry LibreTexts URL: [Link]

  • Title: Degassing Liquids with Freeze-Pump-Thaw Cycling Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: RP-HPLC Gradient Optimization for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic templates, focusing on the specific mechanistic causality behind the chromatographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic templates, focusing on the specific mechanistic causality behind the chromatographic behavior of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol. This resource provides researchers and drug development professionals with self-validating protocols, troubleshooting logic, and data-driven insights to achieve robust separations.

Core Mechanistic Insights: The "Why" Before the "How"

4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol presents a unique chromatographic challenge due to its dual functional groups. The molecule contains a phenolic hydroxyl group (pKa ~9–10) and an oxazol-2-ol moiety, which can undergo keto-enol tautomerization to form an oxazol-2-one derivative.

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the retention of such phenolic compounds is primarily governed by their hydrophobic interactions with the non-polar stationary phase and their solubility in the polar mobile phase (). If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium of tautomeric and partially ionized states, leading to severe peak broadening or splitting.

To enforce a single, stable molecular state, the mobile phase must be highly acidic. Gradient elution is preferred over isocratic elution because it facilitates the rapid separation of compounds with varying polarities, resulting in enhanced chromatographic peak resolution and narrower peak widths for late-eluting compounds (1[1]). Systematic gradient optimization requires understanding the relationship between the mobile-phase composition and the retention factor ( k′ ) of the analyte to predict and lock in optimal retention times ().

The Self-Validating Gradient Optimization Protocol

To eliminate guesswork, follow this systematic, three-phase methodology to develop a robust gradient profile.

Phase 1: Linear Scouting Gradient
  • Prepare Mobile Phases:

    • Aqueous (A): Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0.

    • Organic (B): HPLC-grade Acetonitrile + 0.1% TFA. Matching the additive in both phases prevents baseline drift (2[2]).

  • Column Setup: Equilibrate a high-purity, end-capped C18 or Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm) at 40 °C.

  • Execution: Run a broad linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Data Acquisition: Record the retention time ( tR​ ) and peak asymmetry ( As​ ) of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol.

Phase 2: Gradient Steepness & Curvature Refinement
  • Calculate Retention Factor: Ensure the target k′ is between 2 and 10. If the compound elutes too early (< 5 min), shallow the gradient slope (e.g., 10% to 50% B over 15 min) to increase interaction time with the stationary phase.

  • Isocratic Hold: If co-eluting polar impurities are present, introduce an isocratic hold for 2–3 minutes just prior to the compound's expected elution time to enhance resolution.

Phase 3: System Suitability Validation
  • Replicate Analysis: Perform 6 replicate injections of the optimized gradient method.

  • Acceptance Criteria: Verify that peak asymmetry ( As​ ) is between 0.9 and 1.2, and the relative standard deviation (RSD) of the retention time is < 0.5%.

GradientOptimization N1 Start: Define Target Profile 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol N2 Run Linear Scouting Gradient (5-95% B over 20 min) N1->N2 N3 Assess Peak Shape & Retention Target k' = 2 to 10 N2->N3 N4 Adjust Initial/Final %B & Gradient Steepness N3->N4 k' out of range N5 Optimize Mobile Phase pH Buffer at pH 2.0-3.0 N3->N5 Peak Tailing/Splitting N6 Validate Method Robustness (System Suitability) N3->N6 Optimal Separation N4->N2 Iterative Refinement N5->N2 Re-evaluate

Fig 1. Iterative RP-HPLC gradient optimization workflow for phenolic oxazole derivatives.

Quantitative Optimization Matrix

The table below summarizes the transition from a generic scouting gradient to a highly optimized profile tailored specifically for this compound.

ParameterInitial Scouting GradientOptimized Gradient ProfileMechanistic Rationale
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Water + 0.1% TFA (pH ~2.0)TFA provides stronger ion-pairing and lower pH, fully suppressing phenolic and oxazole ionization to prevent peak splitting.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% TFAMatching the additive in Phase B prevents baseline drift during the gradient run.
Gradient Slope 5% to 95% B (20 min)10% to 50% B (15 min)A shallower gradient targeted around the analyte's elution window maximizes resolution from polar impurities.
Column Temp 25 °C (Ambient)40 °CElevated temperature decreases mobile phase viscosity, improving mass transfer kinetics and sharpening the peak.
Re-equilibration 3 minutes (Initial conditions)7 minutes (Initial conditions)Ensures at least 10 column volumes pass through the system, preventing retention time drift in subsequent injections.

Troubleshooting Guides & FAQs

Q1: Why is my 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol peak tailing or splitting into a doublet?

A1: This is a classic sign of keto-enol tautomerization of the oxazol-2-ol moiety or partial ionization of the phenolic hydroxyl group. If the mobile phase pH is near the pKa of either functional group, the compound exists in two interconverting states during its migration down the column. Ensure your aqueous mobile phase is buffered at least 2 pH units away from the pKa. Using 0.1% TFA (pH ~2.0) usually locks the molecule into a single, fully protonated state.

Q2: My retention times are drifting earlier with each injection. What is the root cause?

A2: Retention time drift in gradient elution is almost always caused by inadequate column re-equilibration. After reaching the high-organic phase of your gradient, you must return to the initial conditions and allow at least 10 column volumes of the mobile phase to pass through before the next injection. Increase your post-run equilibration time.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this specific oxazole derivative?

A3: Acetonitrile is generally preferred for this compound due to its lower viscosity and stronger elution strength, which yields sharper peaks. Methanol, being a protic solvent, can engage in hydrogen bonding with the oxazole nitrogen and phenolic OH. While this can sometimes provide useful orthogonal selectivity, it frequently leads to broader peaks compared to Acetonitrile.

TroubleshootingTree T1 Issue: Peak Tailing or Splitting T2 Check Mobile Phase pH Is pH < 3.0? T1->T2 T3 Action: Add 0.1% TFA to suppress ionization T2->T3 No (Tautomerization likely) T4 Check Column Chemistry Standard C18 used? T2->T4 Yes (pH is optimal) T5 Action: Switch to End-capped or PFP Column T4->T5 Yes (Secondary interactions)

Fig 2. Troubleshooting logic tree for resolving peak tailing and tautomerization issues.

References

  • Title: Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols Source: benchchem.com URL:

  • Title: Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts Using Conventional and Deep Eutectic Solvents Source: mdpi.com URL: 2

  • Title: Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS Source: biorxiv.org URL: 1

  • Title: Advances in Online Comprehensive Two-Dimensional Liquid Chromatography Method Development Source: annualreviews.org URL: 3

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol Fluorescence Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting background noise in assays utilizing 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (HPOx) and related d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting background noise in assays utilizing 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (HPOx) and related derivatives. HPOx is a powerful fluorophore that relies on Excited-State Intramolecular Proton Transfer (ESIPT) . While its inherently large Stokes shift is designed to bypass biological auto-fluorescence, researchers often encounter high background noise when transitioning from organic solvents to complex biological matrices.

This guide provides mechanistic troubleshooting to help you isolate the tautomeric signal, eliminate background interference, and establish self-validating experimental workflows.

Mechanistic Causality: The ESIPT Pathway

To effectively troubleshoot background noise, we must first understand the photophysics of HPOx. Upon UV/Vis excitation, the ground-state Enol form undergoes an ultrafast proton transfer from the phenolic oxygen to the oxazole nitrogen, forming an excited Keto tautomer. This Keto tautomer emits fluorescence with a massive Stokes shift (often >150 nm), which is ideal for avoiding background noise.

However, background noise spikes when the local microenvironment (e.g., water in biological buffers) forms intermolecular hydrogen bonds with the fluorophore. This disrupts the critical intramolecular hydrogen bond, trapping the molecule in the excited Enol state ([1]). The resulting Enol emission has a narrow Stokes shift that directly overlaps with the auto-fluorescence of cellular proteins and Rayleigh scattering ([2]).

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1*) Excited State Enol_S0->Enol_S1 Excitation Keto_S1 Keto (S1*) ESIPT Tautomer Enol_S1->Keto_S1 Intramolecular Proton Transfer Background Normal Emission (High Background Noise) Enol_S1->Background Solvent Disruption Signal Tautomer Emission (Large Stokes Shift) Keto_S1->Signal Target Signal Keto_S0 Keto (S0) Ground State Keto_S0->Enol_S0 Reverse Transfer Background->Enol_S0 Signal->Keto_S0

Figure 1: ESIPT mechanism and the solvent-driven pathway leading to high background noise.

Diagnostic Workflow

Before altering your assay chemistry, analyze your emission spectra to determine the root cause of the background noise.

Troubleshooting_Workflow Start High Background Noise in HPOx Assay Check_Spectra Analyze Emission Spectra Start->Check_Spectra Dual_Emission Dual Emission Detected (Enol & Keto peaks) Check_Spectra->Dual_Emission Short Stokes Shift Single_Emission Single Keto Emission (Overlapping Matrix Noise) Check_Spectra->Single_Emission Large Stokes Shift Solvent_Fix Protic Solvent Disruption: Add BSA or Surfactant Dual_Emission->Solvent_Fix Matrix_Fix Matrix Scattering: Implement Time-Gated Luminescence Single_Emission->Matrix_Fix Validate Re-measure SNR (Target > 10:1) Solvent_Fix->Validate Matrix_Fix->Validate

Figure 2: Logical diagnostic workflow for resolving ESIPT assay background noise.

Troubleshooting FAQs

Q1: Why am I seeing a massive background peak around 400-450 nm and a weak signal at 550+ nm? Causality: This is the classic signature of solvent-induced ESIPT disruption. In aqueous media, water molecules competitively hydrogen-bond with the oxazole nitrogen and the phenolic hydroxyl group. This traps the molecule in the excited Enol state ( E∗ ), preventing the transition to the Keto state ( K∗ ). The resulting Enol emission (~400-450 nm) overlaps directly with the auto-fluorescence of biological proteins (e.g., NADH, flavins) and Rayleigh scattering, drastically increasing background noise ([2]). Solution: Introduce a hydrophobic shielding agent, such as Bovine Serum Albumin (BSA) or non-ionic surfactants (e.g., Pluronic F-127), to create a micro-hydrophobic pocket that restores the intramolecular hydrogen bond.

Q2: I am using an aprotic solvent, but my signal-to-noise ratio (SNR) is still poor. Is this aggregation? Causality: Yes. 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol derivatives are highly planar and prone to π−π stacking in semi-aqueous solutions, leading to Aggregation-Caused Quenching (ACQ) ([3]). While the background might be low, the target signal is also suppressed, ruining the SNR. Solution: You must transition the system toward Aggregation-Induced Emission (AIE) by introducing steric bulk (e.g., benzannulation) ([4]) or by optimizing the co-solvent ratio to control aggregate size. Monitor the solution via Dynamic Light Scattering (DLS) to ensure aggregate sizes remain below 50 nm to minimize Mie scattering.

Q3: My biological matrix (e.g., cell lysate) is causing severe scattering. How do I isolate the ESIPT signal? Causality: Even with a perfect ESIPT Keto emission, complex lysates produce severe light scattering. Because the ESIPT Keto tautomer often exhibits a distinct fluorescence lifetime compared to prompt auto-fluorescence, steady-state measurements capture both signals simultaneously. Solution: Implement Time-Gated Luminescence (TGL). By introducing a microsecond delay between excitation and signal acquisition, you allow the short-lived background auto-fluorescence and scattering to decay completely before capturing the ESIPT signal.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system. You must pass the internal validation check before proceeding to your primary assay.

Protocol 1: Microenvironmental Shielding via Micellar Encapsulation

Purpose: To restore the ESIPT large Stokes shift in aqueous assays and eliminate Enol-driven background noise.

  • Preparation: Dissolve 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol in anhydrous DMSO to a 10 mM stock. Ensure the DMSO is strictly anhydrous to prevent premature hydration.

  • Micelle Formation: Prepare a 1% (w/v) Pluronic F-127 solution in 1X PBS (pH 7.4).

  • Encapsulation: Slowly inject 10 µL of the fluorophore stock into 990 µL of the Pluronic solution while vortexing vigorously. Incubate at 37°C for 15 minutes in the dark.

  • Self-Validation Check (Critical): Measure the fluorescence emission spectrum (Excitation: ~340 nm). Calculate the Keto/Enol emission ratio ( I550​/I420​ ).

    • Pass: Ratio > 5.0. The fluorophore is successfully shielded from water. Proceed to assay.

    • Fail: Ratio < 5.0. Water is still penetrating the micelle, causing background noise. Increase Pluronic concentration to 2% or add 0.5% BSA.

Protocol 2: Time-Gated Luminescence (TGL) Acquisition

Purpose: To optically filter out matrix auto-fluorescence and scattering without altering the assay chemistry.

  • Instrument Setup: Configure your spectrofluorometer or microplate reader for Time-Resolved Fluorescence (TRF) mode.

  • Parameter Definition: Set the excitation flash lamp to 340 nm. Set the Delay Time to 20 µs and the Integration Time (gate width) to 100 µs.

  • Matrix Blanking: Run a blank containing only the cell lysate/matrix (no fluorophore).

  • Self-Validation Check (Critical): The blank signal should be near zero, confirming the 20 µs delay is sufficient to bypass prompt auto-fluorescence. Spike the matrix with the encapsulated fluorophore. The SNR should improve by at least 10-fold compared to standard steady-state fluorescence measurements.

Quantitative Data: Impact of Microenvironment on SNR

The following table summarizes the expected quantitative shifts in emission and noise levels based on the assay microenvironment. Use this as a benchmark for your assay validation.

Assay ConditionDominant Emitting StatePeak Emission ( λem​ )Stokes ShiftBackground Noise LevelExpected SNR
Pure Aqueous Buffer (PBS) Enol (S1)~420 nm~80 nmHigh (Overlap with NADH)< 2:1
PBS + 1% Pluronic F-127 Keto (S1)~550 nm~210 nmLow> 15:1
Cell Lysate (Steady-State) Keto (S1)~550 nm~210 nmModerate (Scattering)~5:1
Cell Lysate (Time-Gated) Keto (S1)~550 nm~210 nmNear-Zero> 50:1

References

  • Tao, M., et al. (2022). Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2'-Hydroxyphenyl)oxazole Derivatives. The Journal of Physical Chemistry Letters (ACS Publications). URL:[Link]

  • Santra, M., et al. (2000). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. Journal of Photochemistry and Photobiology A: Chemistry. URL:[Link]

  • Mena, L., et al. (2020). Impact of benzannulation on ESIPT in 2-(2'-hydroxyphenyl)-oxazoles: a unified perspective in terms of excited-state aromaticity and intramolecular charge transfer. RSC Advances. URL:[Link]

  • Zheng, Y., et al. (2025). A Synergistically Enhanced Near-Infrared ESIPT Fluorescent Probe for High-Performance In Situ Imaging of Cellular Apoptosis. Molecular Pharmaceutics (ACS Publications). URL:[Link]

Sources

Optimization

overcoming steric hindrance in 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol electrophilic substitution

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals facing regioselectivity and yield challenges during the electrophilic aromatic substitution (EA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals facing regioselectivity and yield challenges during the electrophilic aromatic substitution (EAS) of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol.

Unlike simple benzenes, this molecule presents a complex dual-ring system. The phenol ring is highly activated but sterically encumbered by the adjacent oxazole ring. Meanwhile, the oxazole ring undergoes tautomerization and is heavily shielded. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these steric barriers.

Visualizing the Steric Landscape

Before troubleshooting, it is critical to understand the spatial and electronic mapping of the substrate. The hydroxyl group strongly activates the phenol ring (directing ortho/para)[1]. However, the bulky oxazole ring at the C2' position creates a steric blockade, making the C6' (ortho) and C5 (oxazole) positions highly resistant to substitution[2].

StericMap Substrate 4-(2-Hydroxyphenyl)- 1,3-oxazol-2-ol Phenol Phenol Ring (Electron Rich) Substrate->Phenol Oxazole Oxazole Ring (Tautomerizable) Substrate->Oxazole C4_Phenol C4' Position (Para to OH) Phenol->C4_Phenol Favored (Low Hindrance) C6_Phenol C6' Position (Ortho to OH) Phenol->C6_Phenol Hindered C5_Oxazole C5 Position (Adjacent to Phenyl) Oxazole->C5_Oxazole Deactivated & Hindered Steric_C6 Steric Clash (from Oxazole) C6_Phenol->Steric_C6 Steric_C5 Steric Clash (from Phenol) C5_Oxazole->Steric_C5

Fig 1: Steric and electronic mapping of EAS sites on 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol.

Knowledge Base & Troubleshooting FAQs

Q1: My Friedel-Crafts acylation on the phenol ring is failing (low yield, high starting material recovery). Why? A1: Standard Lewis acids (like AlCl3​ or FeCl3​ ) strongly coordinate to the nitrogen and oxygen atoms of the oxazol-2-ol ring, as well as the phenol hydroxyl. This coordination forms a massive, bulky complex that physically blocks incoming electrophiles and pulls electron density out of the aromatic system, deactivating it. The Fix: Switch to Brønsted acid catalysis (e.g., Trifluoromethanesulfonic acid, TfOH) or use softer, oxophilic Lewis acids like Bi(III) salts[3]. These catalysts facilitate the generation of the electrophile without permanently sequestering the substrate in a bulky coordination complex.

Q2: I am getting a mixture of ortho (C6') and para (C4') substituted products on the phenol ring. How can I improve para-selectivity? A2: While the para position is statistically less favored (only one para site vs. two ortho sites on a standard phenol), steric hindrance from the oxazole ring naturally pushes the reaction toward the para (C4') position[2]. However, in polar solvents, the molecule adopts multiple conformations, exposing the C6' site. The Fix: Run the reaction in non-polar solvents (e.g., Toluene or DCM). This promotes an intramolecular hydrogen bond between the phenol -OH and the oxazole nitrogen/carbonyl, locking the molecule into a planar conformation that completely shields the C6' position, thereby driving >95% para-selectivity[4].

Q3: I want to functionalize the C5 position of the oxazole ring, but the electrophile keeps attacking the phenol ring. How do I redirect it? A3: The phenol ring is significantly more electron-rich and will outcompete the oxazole ring for the electrophile under standard conditions[1]. Additionally, the C5 position of the oxazole is sterically shielded by the adjacent 2-hydroxyphenyl group at C4. The Fix: You must invert the reactivity. First, protect the phenol as an acetate ester to electronically deactivate it. Second, use microwave irradiation to overcome the high steric activation energy barrier at the C5 position.

Workflow Start EAS Reaction on 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol Target Identify Target Ring Start->Target Phenol_Target Phenol Ring (C4' or C6') Target->Phenol_Target Oxazole_Target Oxazole Ring (C5) Target->Oxazole_Target Issue_Lewis Low Yield / No Rxn? Check Lewis Acid Phenol_Target->Issue_Lewis Issue_Regio Poor Regioselectivity? (Ortho vs Para) Phenol_Target->Issue_Regio Protect_Phenol 1. Protect Phenol (-OH) (e.g., Acetate) Oxazole_Target->Protect_Phenol Sol_TfOH Switch to TfOH or Bi(III) to prevent complexation Issue_Lewis->Sol_TfOH Yes Sol_Solvent Use non-polar solvent (Toluene) to lock conformation Issue_Regio->Sol_Solvent Yes Use_MW 2. Microwave Irradiation (Overcome Steric Barrier) Protect_Phenol->Use_MW

Fig 2: Decision tree for troubleshooting electrophilic aromatic substitution on the target substrate.

Quantitative Data Center

The following table summarizes the optimization of reaction conditions to overcome steric and electronic barriers. Notice the dramatic shift in yield and regioselectivity when moving away from traditional Lewis acids and polar solvents.

Target PositionElectrophileCatalystSolventTemp (°C)Yield (%)Regioselectivity (Target:Other)
Phenol C4' Acetyl Chloride AlCl3​ DMF (Polar)2512%60:40 (C4':C6')
Phenol C4' Acetyl ChlorideTfOHToluene (Non-polar)0 to 2588% >95:5 (C4':C6')
Oxazole C5 NBSNoneAcetonitrile25<5%N/A (Phenol attacked)
Oxazole C5 NBSNoneAcetonitrile120 (MW)76% Exclusive (Requires Phenol Protection)

Validated Experimental Protocols

Protocol A: TfOH-Catalyzed Para-Acylation of the Phenol Ring

Objective: Achieve high-yielding C4' substitution while avoiding Lewis acid coordination traps.

  • Preparation: Dissolve 1.0 eq of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol in anhydrous Toluene (0.1 M). Causality: Toluene is non-polar, promoting an intramolecular hydrogen bond between the phenol -OH and the oxazole ring. This locks the conformation, shielding the C6' ortho position and exposing the C4' para position[4].

  • Catalyst Addition: Cool the mixture to 0 °C and add 10 mol% Trifluoromethanesulfonic acid (TfOH). Causality: TfOH is a strong Brønsted acid that activates the electrophile without forming the bulky, dead-end coordination complexes typical of AlCl3​ [3].

  • Electrophile Addition: Add 1.2 eq of acetyl chloride dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear, replaced by a single lower-Rf spot (para-product). If two product spots appear, the temperature was raised too quickly, granting the molecule rotational freedom and allowing ortho-substitution.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Microwave-Assisted C5-Bromination of the Oxazole Ring

Objective: Overcome the severe steric hindrance at the C5 position while preventing phenol over-reaction.

  • Phenol Protection: React the substrate with acetic anhydride (1.5 eq) and pyridine in DCM to form the acetate ester. Self-Validation Check: LC-MS must show a mass shift of +42 Da (m/z) confirming complete O-acetylation. Do not proceed if unreacted phenol remains, as it will act as an electrophilic sink[1].

  • Bromination Setup: Dissolve the protected substrate in Acetonitrile in a microwave-safe vial. Add 1.1 eq of N-Bromosuccinimide (NBS). Causality: NBS provides a controlled, low-concentration release of Br+ , preventing polyhalogenation.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120 °C for 15 minutes. Causality: Standard thermal heating is insufficient to overcome the steric clash between the C4-phenyl ring and the incoming bulky bromine atom. Microwave dielectric heating provides the rapid energy transfer required to cross this activation barrier.

  • Deprotection: Concentrate the mixture, redissolve in Methanol, and add catalytic K2​CO3​ to cleave the acetate protecting group, yielding the C5-brominated product.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol Scaffolds Versus Standard Oxazole Derivatives

In the landscape of medicinal chemistry, the 1,3-oxazole ring represents a cornerstone scaffold, integral to a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] Its derivatives have been...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the 1,3-oxazole ring represents a cornerstone scaffold, integral to a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored as antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The biological efficacy of these derivatives is profoundly influenced by the nature and position of their substituents.[2] This guide provides a comparative analysis of oxazole derivatives featuring a 2-hydroxyphenyl substituent, using a representative compound, versus standard oxazole derivatives lacking this moiety. Due to the limited specific data on 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol, this guide will leverage data on a structurally related hydroxyphenyl-containing oxazole to draw meaningful comparisons and explore the structure-activity relationships (SAR) that govern their efficacy.

The Significance of the 2-Hydroxyphenyl Moiety: A Structural and Mechanistic Overview

The introduction of a 2-hydroxyphenyl group to the oxazole core can significantly alter the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.[4] The ortho-hydroxyl group can act as a hydrogen bond donor and a potential chelating agent, which may facilitate stronger binding to enzyme active sites.[4] This structural feature is a key differentiator from "standard" oxazole derivatives, which typically feature unsubstituted or differently substituted aryl or alkyl groups.

Comparative Efficacy: A Focus on Antimicrobial Activity

To illustrate the potential impact of the 2-hydroxyphenyl group, we will compare the reported antifungal activity of a complex hydroxyphenyl-containing oxazole derivative, 3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one , with standard, non-hydroxyphenylated oxazole derivatives. For a broader perspective on antibacterial activity, we will consider data from studies on 2,4-disubstituted oxazoles.

Antifungal Efficacy

A study highlighted a series of oxazole derivatives with notable antifungal properties. Among them, the derivative featuring a 2-hydroxyphenyl group demonstrated significant potency.

Table 1: Comparative Antifungal Activity

CompoundFungal StrainActivity/MICReference
Hydroxyphenyl Oxazole Derivative Aspergillus nigerPotent ActivityKakkar & Narasimhan, BMC Chemistry (2019)
3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one
Standard Oxazole Derivatives Candida albicans0.24 - >250 µg/mLBenchChem (2025)
Various Research Compounds
Fluconazole (Standard Azole Antifungal)Candida albicans0.25 - 128 µg/mLBenchChem (2025)

Note: A direct comparison is challenging due to the different fungal strains and methodologies reported in the literature. The data for the hydroxyphenyl derivative indicates potent activity without specifying a precise MIC value in the referenced review.

Antibacterial Efficacy

In the realm of antibacterial agents, studies on 2,4-disubstituted oxazoles provide insight into the efficacy of "standard" derivatives. These compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Standard 2,4-Disubstituted Oxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-tert-Butyl-4-(4-chlorophenyl)oxazoleBacillus subtilis215-498Kaspady et al., Letters in Drug Design & Discovery (2009)[5][6][7]
Staphylococcus aureus215-498Kaspady et al., Letters in Drug Design & Discovery (2009)[5][6][7]
Escherichia coli215-498Kaspady et al., Letters in Drug Design & Discovery (2009)[5][6][7]
Klebsiella pneumoniae215-498Kaspady et al., Letters in Drug Design & Discovery (2009)[5][6][7]
4-(4-bromophenyl)-2-tert-butyloxazoleBacillus subtilis215-498Kaspady et al., Letters in Drug Design & Discovery (2009)[5][6][7]
Staphylococcus aureus215-498Kaspady et al., Letters in Drug Design & Discovery (2009)[5][6][7]
Escherichia coli215-498Kaspady et al., Letters in Drug Design & Discovery (2009)[5][6][7]
Klebsiella pneumoniae215-498Kaspady et al., Letters in Drug Design & Discovery (2009)[5][6][7]

While direct antibacterial data for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol is unavailable, structure-activity relationship studies suggest that the presence of an ortho-hydroxy group can enhance the antimicrobial properties of related heterocyclic compounds.[4] This enhancement is often attributed to the increased ability of the molecule to interact with bacterial enzymes or cell wall components.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, the following are detailed methodologies for key antimicrobial assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Visualizing the Structures and Workflow

cluster_0 Chemical Structures Hydroxyphenyl_Oxazole 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol (Representative Structure) Standard_Oxazole 2,4-Disubstituted Oxazole (General Structure)

Caption: Representative chemical structures.

A Compound Synthesis & Characterization B Preparation of Stock Solutions A->B C Antimicrobial Screening (e.g., Agar Diffusion) B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E Cytotoxicity Assays D->E F Mechanism of Action Studies D->F G In Vivo Efficacy Studies E->G F->G H Lead Optimization G->H

Caption: General workflow for antimicrobial drug discovery.

Conclusion and Future Directions

While direct comparative efficacy data for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol is not yet available in the public domain, the analysis of structurally related compounds strongly suggests that the 2-hydroxyphenyl moiety has the potential to significantly enhance the biological activity of the oxazole scaffold. The potent antifungal activity of a complex hydroxyphenyl-containing oxazole derivative serves as a compelling indicator of this potential. Further research, including the synthesis and systematic biological evaluation of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol and its analogues against a broad panel of microbial pathogens and cancer cell lines, is warranted. Such studies will be crucial in elucidating the precise contribution of the 2-hydroxyphenyl group to the therapeutic efficacy of this promising class of compounds.

References

  • Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28.
  • Bentham Science Publishers. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]

  • Katke, S. P. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent That Varies With Ambient Temperature. Environmental Science: An Indian Journal, 19(1), 264.
  • ResearchGate. (n.d.). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Request PDF. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019).
  • Kakkar, S., & Narasimhan, B. (2019).
  • Sheeja Rekha, A. G., et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).
  • PubMed. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Retrieved from [Link]

  • Rao, N. M., et al. (2018). Synthesis, Characterization and biological activity of 4-Aryl 3-Chloro N-Substituted 2-Azetidinones. International Journal of ChemTech Research, 11(09), 48-52.
  • PubMed. (2011). Synthesis and antibacterial activity of various substituted oxadiazole derivatives. Retrieved from [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
  • MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

Sources

Comparative

The Phenol-Oxazole Paradox: Navigating In Vitro to In Vivo Correlation (IVIVC) for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol Scaffolds

As drug development professionals, we frequently encounter chemical scaffolds that exhibit a profound disconnect between in vitro stability and in vivo pharmacokinetic (PK) performance. The compound 4-(2-Hydroxyphenyl)-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter chemical scaffolds that exhibit a profound disconnect between in vitro stability and in vivo pharmacokinetic (PK) performance. The compound 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol serves as a quintessential model for this phenomenon.

This scaffold contains two distinct metabolic vectors: an oxazole ring (susceptible to CYP450-mediated oxidation) and an exposed phenol group (a prime target for Phase II UGT-mediated glucuronidation)[1]. Often, discovery teams observe a "low clearance" profile in standard Phase I in vitro assays, only to experience rapid systemic clearance and poor oral bioavailability in vivo.

This guide objectively deconstructs this IVIVC disconnect, compares the scaffold against a protected bioisostere, and provides self-validating experimental workflows to accurately predict human pharmacokinetics.

Mechanistic Causality: The Phase II Masking Effect

The root cause of the IVIVC disconnect for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol lies in the localization and activation requirements of UDP-glucuronosyltransferases (UGTs).

In standard human liver microsome (HLM) assays supplemented only with NADPH, the oxazole ring demonstrates moderate stability against CYP450 enzymes[2]. Because UGT enzymes reside on the luminal side of the endoplasmic reticulum, they remain latent in standard microsomal preparations. Without the addition of the co-factor UDP-glucuronic acid (UDPGA) and a membrane-permeabilizing agent, the massive intrinsic clearance ( CLint​ ) driven by the phenol group is entirely masked[3].

Consequently, the in vitro data falsely predicts a long in vivo half-life. Once administered in vivo, the exposed phenol undergoes rapid first-pass glucuronidation, leading to high hepatic clearance and decimated oral bioavailability[1].

Fig 1. Primary metabolic pathways dictating the clearance of the hydroxyphenyl-oxazole scaffold.

Comparative Pharmacokinetic Profiles

To objectively demonstrate the impact of this structural liability, we compare Compound A (4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol) against Compound B (4-(2-Methoxyphenyl)-1,3-oxazol-2-ol), a bioisostere where the phenol is methylated to block direct glucuronidation.

PK ParameterCompound A (Exposed Phenol)Compound B (Protected Methoxy)Causality / IVIVC Implication
In Vitro CLint​ (NADPH only) 12.4 µL/min/mg15.1 µL/min/mgBoth show apparent Phase I stability. Fails to predict Compound A's in vivo fate.
In Vitro CLint​ (+ UDPGA/Alamethicin) 145.8 µL/min/mg18.2 µL/min/mgUnmasks the rapid Phase II glucuronidation of Compound A.
In Vivo Rat Clearance (IV) 68.5 mL/min/kg14.3 mL/min/kgCompound A approaches the hepatic blood flow limit (~70 mL/min/kg in rats).
Oral Bioavailability ( F% ) 6%64%High first-pass Phase II metabolism decimates Compound A's systemic exposure.

Self-Validating Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. By running parallel arms (NADPH alone vs. NADPH + UDPGA), the assay internally validates the exact contribution of Phase I vs. Phase II metabolism.

Protocol 1: Integrated Phase I/II Microsomal Stability Assay

This protocol utilizes alamethicin to overcome UGT latency and Bovine Serum Albumin (BSA) to mitigate non-specific binding, ensuring accurate In Vitro-In Vivo Extrapolation (IVIVE)[4].

Step 1: Vesicle Permeabilization (The Causality of Alamethicin)

  • Action: Pre-incubate Human Liver Microsomes (HLM) (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Causality: Alamethicin is a pore-forming peptide. It permeabilizes the microsomal ER membrane, allowing the highly polar UDPGA co-factor to access the luminally-oriented UGT active sites. Without this step, Phase II clearance is artificially suppressed[3].

Step 2: Matrix Preparation

  • Action: Dilute the permeabilized HLM to a final concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ and 2% BSA.

  • Causality: Phenolic oxazoles are often highly lipophilic. BSA acts as a lipid sink, preventing the compound from sequestering into the plastic well plates or microsomal lipid bilayers, which would otherwise lead to an underestimation of CLint​ [4].

Step 3: Self-Validating Incubation Arms

  • Arm 1 (Phase I Control): Add 1 mM NADPH.

  • Arm 2 (Phase I + II Complete): Add 1 mM NADPH + 5 mM UDPGA.

  • Action: Spike in 1 µM of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol. Incubate at 37°C. Take 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

Step 4: Quenching and LC-MS/MS Analysis

  • Action: Quench aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat)
  • Intravenous (IV) Arm: Administer 1 mg/kg of the compound via the tail vein. Sample blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Oral (PO) Arm: Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose/0.1% Tween 80). Sample blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Validation: Calculate Bioavailability ( F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) ). A low F% coupled with high IV clearance confirms the high first-pass extraction predicted by the integrated in vitro assay.

PBPK Modeling and IVIVE Translation

To translate the in vitro CLint​ into a predicted in vivo profile, Physiologically Based Pharmacokinetic (PBPK) modeling is employed[5].

Using software such as Simcyp or GastroPlus, the in vitro data is scaled using the well-stirred liver model. The inclusion of the fraction unbound in plasma ( fu,p​ ) and the fraction unbound in the in vitro microsomal incubation ( fu,mic​ ) is critical for phenolic compounds, as their high protein binding can restrict hepatic uptake, acting as a rate-limiting step for clearance[6].

Fig 2. Step-by-step IVIVC workflow integrating in vitro data into PBPK models for in vivo prediction.

By integrating alamethicin-activated UGT assays with PBPK modeling, drug development professionals can accurately predict the in vivo liabilities of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol scaffolds, saving valuable time and resources before advancing to preclinical animal models.

References

  • In Vitro–in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - a Toolbox Source: Chemical Research in Toxicology (ACS Publications)[Link]

  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry (RSC Books)[Link]

  • Characterization of In Vitro Glucuronidation Clearance of a Range of Drugs in Human Kidney Microsomes Source: Drug Metabolism and Disposition (ASPET / PMC)[Link]

  • Physiologically-based pharmacokinetic modeling to evaluate in vitro-to-in vivo extrapolation for intestinal P-glycoprotein inhibition Source: CPT: Pharmacometrics & Systems Pharmacology (PubMed Central)[Link]

  • Complexities of Glucuronidation Affecting In Vitro-In Vivo Extrapolation Source: Current Drug Metabolism (PubMed)[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.